2,4-Difluoro-3-formylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFDGCKTXJMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical properties, potential synthetic routes, and toxicological information for 2,4-Difluoro-3-formylbenzonitrile. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from closely related analogs to provide estimations and context for its chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar fluorinated benzonitrile derivatives.
Introduction
This compound is a substituted aromatic compound containing fluoro, formyl, and nitrile functional groups. The presence of these functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science. Fluorinated organic molecules are of significant interest in drug discovery due to their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The nitrile group can act as a bioisostere for a carbonyl group, participating in hydrogen bonding interactions with biological targets. This guide summarizes the known information and provides a framework for understanding the properties and potential of this compound.
Physicochemical Properties
Table 1: General Properties of this compound and Related Compounds
| Property | This compound | 3-Formylbenzonitrile[1] | 3,5-Difluoro-4-formylbenzonitrile[2] | 2-Fluoro-4-formylbenzonitrile[2] |
| CAS Number | Not Found | 24964-64-5[1] | 467442-15-5[2] | 101048-76-4[2] |
| Molecular Formula | C₈H₃F₂NO | C₈H₅NO[1] | C₈H₃F₂NO[2] | C₈H₄FNO[2] |
| Molecular Weight | 167.12 g/mol | 131.13 g/mol | 167.12 g/mol [2] | 149.12 g/mol [2] |
| Appearance | - | Powder | Solid[2] | White to light yellow solid[2] |
Table 2: Thermal and Density Properties of Related Benzonitriles
| Property | 3-Formylbenzonitrile | 3,5-Difluoro-4-formylbenzonitrile (Predicted)[2] | 2-Fluoro-4-formylbenzonitrile[2] | 2,4-Difluorobenzonitrile |
| Melting Point (°C) | 75-78 | 97-101[2] | 86-90[2] | 47-49 |
| Boiling Point (°C) | 210 | 261.9 ± 40.0[2] | - | - |
| Density (g/cm³) | - | 1.35 ± 0.1[2] | - | - |
Spectral Data
Specific spectral data for this compound is not available. However, the expected spectral characteristics can be inferred from related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine atoms. The aldehyde proton should appear as a singlet at approximately 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbonyl carbon of the formyl group. The carbon atoms attached to fluorine will show characteristic splitting.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F bonds (in the 1100-1300 cm⁻¹ region).
Experimental Protocols: Potential Synthetic Routes
While a specific, validated protocol for the synthesis of this compound is not documented in readily accessible literature, plausible synthetic strategies can be devised based on established organic chemistry reactions. A likely precursor for this synthesis is 2,4-difluorobenzonitrile.
4.1. Synthesis of 2,4-Difluorobenzonitrile (Precursor)
A common method for the synthesis of 2,4-difluorobenzonitrile is through the cyanation of 2,4-difluorobromobenzene.[3]
-
Reaction: 2,4-difluorobromobenzene is reacted with a cyanide source, such as copper(I) cyanide or a combination of an alkali metal cyanide and a catalyst, in a suitable solvent.
-
Example Protocol Outline:
-
To a reaction vessel containing a solvent (e.g., DMF or NMP), add 2,4-difluorobromobenzene and copper(I) cyanide.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.
-
Monitor the reaction progress using techniques like TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled and worked up by pouring it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by distillation or chromatography.
-
4.2. Formylation of 2,4-Difluorobenzonitrile
The introduction of a formyl group onto the 2,4-difluorobenzonitrile ring at the 3-position presents a regiochemical challenge. Directed ortho-metalation followed by formylation is a potential strategy.
-
Directed Ortho-Metalation Strategy:
-
The fluorine atom at the 2-position and the nitrile group can potentially direct lithiation to the 3-position.
-
2,4-difluorobenzonitrile would be treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures in an anhydrous solvent like THF.
-
The resulting aryllithium intermediate would then be quenched with a formylating agent, such as N,N-dimethylformamide (DMF).
-
An acidic workup would then yield the desired this compound.
-
Below is a conceptual workflow for this proposed synthesis.
Caption: Proposed synthetic pathway for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the benzonitrile scaffold is present in numerous biologically active molecules.
-
Enzyme Inhibition: Substituted benzonitriles are known to act as enzyme inhibitors. For instance, certain benzonitrile derivatives are inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, making them relevant in the treatment of breast cancer.[4] The nitrile group can mimic a carbonyl group and interact with active site residues.
-
Tubulin Polymerization Inhibition: Some N-substituted benzimidazole acrylonitriles have shown potent in vitro antiproliferative activity by inhibiting tubulin polymerization.[5] This suggests that benzonitrile-containing compounds can interfere with microtubule dynamics, a key target in cancer chemotherapy.
The potential mechanism of action for a benzonitrile-based enzyme inhibitor is depicted below.
Caption: Potential mechanism of action via enzyme inhibition.
Safety and Toxicology
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the hazard information for related benzonitriles, the following hazards should be anticipated:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Toxicity: Some formylbenzonitriles are harmful if swallowed or in contact with skin.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
The general workflow for handling and assessing the safety of a novel chemical compound is outlined below.
Caption: General workflow for chemical safety and handling.
Conclusion
This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. While direct experimental data for this compound is scarce, this guide provides a comprehensive summary of its inferred properties based on closely related analogs. The outlined potential synthetic routes offer a starting point for its laboratory preparation. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological activity. This document serves as a foundational resource to stimulate and guide future investigations into this promising molecule.
References
- 1. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Difluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Difluoro-3-formylbenzonitrile, a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and the analytical characterization of the target compound.
Introduction
This compound is a substituted benzonitrile featuring two fluorine atoms and a formyl group. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds highly valuable in drug discovery. The aldehyde and nitrile functionalities serve as versatile synthetic handles for further molecular elaboration, rendering this compound a key building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. Substituted benzonitriles, for instance, have been investigated as selective inhibitors of enzymes like aromatase.
Synthesis Pathway
The synthesis of this compound can be envisioned as a two-step process. The first step involves the formation of the precursor, 2,4-difluorobenzonitrile, followed by the regioselective introduction of a formyl group at the 3-position. A probable and effective method for this formylation is the directed ortho-metalation of 2,4-difluorobenzonitrile.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of 2,4-Difluorobenzonitrile (Precursor)
This protocol is adapted from a patented procedure for the cyanation of an aryl halide.[1]
Reaction:
-
2,4-Difluorobromobenzene is reacted with an alkali metal ferrocyanide in the presence of a palladium catalyst and an alkali metal carbonate in N,N-dimethylacetamide (DMAc) to yield 2,4-difluorobenzonitrile.
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add N,N-dimethylacetamide (solvent), 2,4-difluorobromobenzene, an alkali metal ferrocyanide (e.g., potassium ferrocyanide), and an alkali metal carbonate (e.g., sodium carbonate).
-
Purge the flask with nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., palladium acetate).
-
Heat the reaction mixture to 100-150 °C with vigorous stirring for 1-6 hours, monitoring the reaction progress by an appropriate method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid byproducts.
-
The filtrate is then subjected to vacuum distillation to isolate the 2,4-difluorobenzonitrile.
Synthesis of this compound
This is a plausible protocol based on the general principles of directed ortho-metalation and formylation.[2]
Reaction:
-
2,4-Difluorobenzonitrile is treated with n-butyllithium to generate a lithiated intermediate, which is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,4-difluorobenzonitrile in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The cyano group directs the lithiation to the ortho position (C3).
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization Data
The following tables summarize the expected and reported physical and spectral data for this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 149489-14-5 |
| Molecular Formula | C₈H₃F₂NO |
| Molecular Weight | 167.12 g/mol |
| Appearance | Expected to be a solid at room temperature |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.3 | Singlet | - | Aldehyde proton |
| ~7.8-8.0 | Multiplet | - | Aromatic proton |
| ~7.2-7.4 | Multiplet | - | Aromatic proton |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | Aldehyde carbonyl (C=O) |
| ~160-165 (d) | Aromatic C-F |
| ~115-135 | Aromatic carbons |
| ~110-115 | Nitrile carbon (C≡N) |
FTIR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Assignment |
| ~2220-2240 | C≡N (nitrile) stretching |
| ~1690-1715 | C=O (aldehyde) stretching |
| ~1600-1620 | C=C aromatic ring stretching |
| ~1100-1300 | C-F stretching |
MS (Mass Spectrometry)
| m/z Value | Assignment |
| 167 | [M]⁺ |
| 166 | [M-H]⁺ |
| 138 | [M-CHO]⁺ |
Note: The spectral data presented are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification and characterization of the final product.
Caption: Purification and characterization workflow.
Potential Applications and Further Research
The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials. The strategic placement of fluorine atoms can enhance the pharmacological properties of derivative compounds.[3] Research into the biological activity of substituted benzimidazoles and other nitrogen-containing heterocycles has shown promise in areas such as tubulin polymerization inhibition for anticancer applications.[4] The aldehyde and nitrile groups can be readily transformed into a variety of other functionalities, allowing for the construction of diverse chemical libraries for screening in drug discovery programs. Further research could focus on the incorporation of this building block into novel heterocyclic scaffolds to explore their potential as therapeutic agents.
References
- 1. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 2. Formylation - Common Conditions [commonorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Difluoro-3-formylbenzonitrile CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
2,4-Difluoro-3-formylbenzonitrile, also known as 3-cyano-2,6-difluorobenzaldehyde, is a trifunctional aromatic compound containing nitrile, aldehyde, and two fluoride moieties. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity, which are desirable traits in drug candidates.
While a specific CAS number for this compound is not definitively cataloged, some suppliers may offer it through custom synthesis. Researchers are advised to inquire with chemical suppliers specializing in custom synthesis for its availability.
Physicochemical Properties (Inferred from Related Isomers)
The following table summarizes the expected and observed properties of this compound, based on data from closely related isomers. These values should be considered estimates and require experimental verification.
| Property | Inferred/Observed Value | Data Source (Related Compound) |
| Molecular Formula | C₈H₃F₂NO | - |
| Molecular Weight | 167.12 g/mol | - |
| Appearance | Expected to be a white to light yellow solid | Based on isomers like 2-Fluoro-4-formylbenzonitrile[1] |
| Melting Point (°C) | 97 - 101 | 3,5-Difluoro-4-formylbenzonitrile[2] |
| Boiling Point (°C) | 261.9 ± 40.0 (Predicted) | 3,5-Difluoro-4-formylbenzonitrile[2] |
| Density (g/cm³) | 1.35 ± 0.1 (Predicted) | 3,5-Difluoro-4-formylbenzonitrile[2] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | 3,5-Difluoro-4-formylbenzonitrile[2] |
Supplier Information
As of late 2025, this compound is not widely listed by major chemical suppliers with a dedicated CAS number. However, companies specializing in custom synthesis may be able to provide this compound upon request. One such supplier that has listed the compound for quotation is:
-
ChemUniverse
It is recommended to contact them and other custom synthesis providers directly to inquire about availability, lead times, and purity specifications.
Potential Applications in Research and Drug Development
Substituted benzonitriles and benzaldehydes are crucial building blocks in the development of pharmaceuticals and advanced materials.
-
Medicinal Chemistry: The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel therapeutic agents. The nitrile group is a versatile functional handle that can be converted into various other groups, while the fluorinated aromatic ring can enhance drug-like properties. It could potentially serve as an intermediate for kinase inhibitors, antiviral drugs, or central nervous system agents.
-
Materials Science: The presence of fluorine can impart desirable properties to polymers and other materials, such as thermal stability and chemical resistance. This compound could be explored as a monomer or cross-linking agent in the synthesis of high-performance polymers.
-
Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides due to their enhanced biological activity.
Experimental Protocols: A Proposed Synthesis Route
A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A potential starting material is 1,3-difluorobenzene.
Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis pathway for this compound.
Detailed Methodologies for Key Steps (Hypothetical):
-
Step 1: Ortho-lithiation and Formylation of 1,3-Difluorobenzene to yield 2,6-Difluorobenzaldehyde.
-
Dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a specified time to allow for complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
-
Step 4: Sandmeyer Reaction of 3-Amino-2,6-difluorobenzaldehyde.
-
Dissolve the 3-amino-2,6-difluorobenzaldehyde in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical workflow from compound identification to its potential application in a research context.
Caption: General experimental workflow for utilizing this compound.
References
An In-Depth Technical Guide to 2,4-Difluoro-3-formylbenzonitrile: Safety, Handling, and Synthetic Considerations
This technical guide provides a comprehensive overview of the available safety information, handling procedures, and potential synthetic routes for 2,4-Difluoro-3-formylbenzonitrile, tailored for researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this guide emphasizes best practices based on related chemical structures.
Safety and Handling
Based on the safety data sheets of analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and respiratory irritation. Ingestion and dermal contact may also be harmful.
1.1. Hazard Identification and Classification
The following table summarizes the likely hazard classifications based on data from structurally related compounds.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 (Anticipated) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 (Anticipated) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 (Anticipated) | H332: Harmful if inhaled |
1.2. Precautionary Measures and Personal Protective Equipment (PPE)
A stringent safety protocol should be implemented when handling this compound.
| Precautionary Category | P-Statement | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
1.3. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Physical and Chemical Properties
Quantitative physical and chemical data for this compound is not available. The following table provides estimated values based on its isomers and related compounds.
| Property | Estimated Value |
| Molecular Formula | C₈H₃F₂NO |
| Molecular Weight | 167.12 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Not available (Isomers range from 86-101°C) |
| Boiling Point | Not available (Isomers have predicted boiling points around 260°C) |
| Solubility | Expected to be soluble in common organic solvents. |
Experimental Protocols: A Generalized Synthetic Approach
Generalized Protocol for the Synthesis of a Fluorinated Benzonitrile (Illustrative Example)
This protocol is a general representation and would require significant optimization for the synthesis of this compound.
Reaction: Introduction of a nitrile group to a difluoro-bromobenzaldehyde precursor via a palladium-catalyzed cyanation reaction.
Reagents and Materials:
-
3-Bromo-2,6-difluorobenzaldehyde (precursor)
-
Zinc cyanide (Zn(CN)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., DMF or DMA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the 3-Bromo-2,6-difluorobenzaldehyde, zinc cyanide, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., ammonium chloride solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Visualization of a Drug Development Workflow
As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a generalized workflow for the development of a novel chemical entity, a process in which this compound could serve as a key intermediate.
This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety or handling guide. All laboratory work should be conducted in accordance with institutional safety policies and with the direct supervision of a qualified individual.
An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-3-formylbenzonitrile is a highly functionalized aromatic building block with significant potential in the synthesis of complex pharmaceutical intermediates and novel materials. The strategic placement of two fluorine atoms, a nitrile group, and a formyl group on the benzene ring offers multiple reaction sites for further chemical elaboration. However, the synthesis of this specific isomer is not widely documented in the existing literature, presenting a unique synthetic challenge. This technical guide provides a comprehensive review of plausible synthetic strategies, focusing on the preparation of the key precursor, 2,4-difluorobenzonitrile, and subsequent regioselective formylation. Detailed experimental protocols, based on analogous and well-established reactions, are presented alongside quantitative data to aid researchers in the practical synthesis of this valuable compound.
Introduction: Synthetic Challenges and Strategic Overview
The synthesis of this compound requires the precise introduction of a formyl group onto the 2,4-difluorobenzonitrile backbone. The electronic properties of the substituents pose a significant challenge to regioselectivity. The fluorine atoms at positions 2 and 4, along with the nitrile group at position 1, are all electron-withdrawing, rendering the aromatic ring deactivated towards traditional electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[1][2][3]
Therefore, the most promising synthetic strategy involves a two-step process:
-
Synthesis of the Precursor: Preparation of the starting material, 2,4-difluorobenzonitrile.
-
Regioselective Formylation: Introduction of the formyl group at the C-3 position, ortho to the nitrile group.
This guide will first detail the synthesis of the 2,4-difluorobenzonitrile precursor and then explore the most viable method for its subsequent formylation: Directed ortho-Metalation (DoM) .
Synthesis of the Precursor: 2,4-Difluorobenzonitrile
2,4-Difluorobenzonitrile is a known compound that serves as the foundational starting material.[4][5] It can be efficiently synthesized from 2,4-difluorobromobenzene via a palladium-catalyzed cyanation reaction. This method avoids the use of highly toxic cyanide reagents by employing alkali metal ferrocyanides as the cyanide source.[6]
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is adapted from a patented procedure for the synthesis of 2,4-difluorobenzonitrile.[6]
-
To a dry 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add N,N-dimethylacetamide (500 mL), 2,4-difluorobromobenzene (57.6 g, 300 mmol), potassium ferrocyanide trihydrate (25 g, 60 mmol), and sodium carbonate (35 g, 330 mmol).
-
Purge the flask with nitrogen for 15 minutes.
-
Add the palladium catalyst (e.g., palladium acetate, 0.3 mmol, 0.1 mol%) to the mixture.
-
Heat the reaction mixture to 120 °C and stir vigorously for 3-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is subjected to vacuum distillation to isolate the product. The fraction boiling at 84-86 °C (at 20 mmHg) is collected.
-
The product, 2,4-difluorobenzonitrile, is obtained as a white crystalline solid.
Quantitative Data for Precursor Synthesis
| Parameter | Value | Reference |
| Starting Material | 2,4-Difluorobromobenzene | [6] |
| Cyanide Source | Potassium Ferrocyanide | [6] |
| Catalyst | Palladium Acetate or bis(dibenzylideneacetone)palladium | [6] |
| Solvent | N,N-Dimethylacetamide (DMAc) | [6] |
| Base | Sodium Carbonate or Potassium Carbonate | [6] |
| Temperature | 100-150 °C | [6] |
| Reaction Time | 1-6 hours | [6] |
| Reported Yield | 70-90% | [6] |
| Purity | 97-99% | [6] |
Workflow for Precursor Synthesis
Caption: Palladium-catalyzed cyanation of 2,4-difluorobromobenzene.
Pathway 1 (Recommended): Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[7][8][9] The reaction utilizes a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 2,4-difluorobenzonitrile, the nitrile group (-CN) is a known DMG.[7] The acidity of the C-3 proton is also enhanced by the inductive effect of the adjacent fluorine atom at C-4. This combination makes the C-3 position highly susceptible to selective deprotonation by a strong base like Lithium Diisopropylamide (LDA), followed by trapping with an electrophile.
Logical Pathway for Directed ortho-Metalation
Caption: Two-step sequence of DoM: lithiation followed by formylation.
Detailed Experimental Protocol: DoM Formylation
This protocol is based on general procedures for the ortho-lithiation and formylation of substituted arenes.[10][11]
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.6 M in hexanes, 24.4 mL, 39 mmol) to a solution of diisopropylamine (4.3 mL, 39 mmol) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.
-
Substrate Addition: Prepare a solution of 2,4-difluorobenzonitrile (5.0 g, 36 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C.
-
Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the ortho-lithiated species is expected.
-
Electrophilic Quench: Slowly add anhydrous N,N-dimethylformamide (DMF, 4.2 mL, 54 mmol) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.
Quantitative Data for DoM Pathway
| Parameter | Proposed Value/Reagent | Rationale/Reference |
| Starting Material | 2,4-Difluorobenzonitrile | - |
| Base | Lithium Diisopropylamide (LDA) | Standard for ortho-lithiation[11] |
| Base Stoichiometry | 1.1 equivalents | To ensure complete deprotonation[11] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard for organolithium reactions[11] |
| Temperature | -78 °C | To maintain stability of the lithiated intermediate[11] |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Common electrophile for formylation[10] |
| DMF Stoichiometry | 1.5 equivalents | To ensure complete reaction with the lithiated species[11] |
| Expected Yield | 30-60% | Typical range for DoM on complex substrates |
Pathway 2 (Alternative): Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃).[1][12][13] However, its application to electron-deficient substrates like 2,4-difluorobenzonitrile is expected to be low-yielding or unsuccessful due to the deactivated nature of the ring.[2] This pathway is presented for completeness but is considered less viable than the DoM approach.
Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack reaction on a deactivated aromatic ring.
Conclusion
The synthesis of this compound represents a significant, though achievable, challenge in synthetic organic chemistry. While direct literature precedent is scarce, a robust synthetic strategy can be formulated based on well-established reaction principles. The recommended pathway involves a two-step sequence: the reliable, palladium-catalyzed synthesis of the 2,4-difluorobenzonitrile precursor, followed by a regioselective Directed ortho-Metalation (DoM) . The DoM strategy leverages the directing capacity of the nitrile group to achieve formylation at the sterically accessible and electronically favorable C-3 position. The detailed protocols and quantitative data provided in this guide offer a strong foundation for researchers to successfully synthesize this valuable and versatile chemical building block.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. 3939-09-1 CAS MSDS (2,4-Difluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. Formylation - Common Conditions [commonorganicchemistry.com]
- 11. Formylation - Lithiation [commonorganicchemistry.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. ijpcbs.com [ijpcbs.com]
Navigating the Solubility of 2,4-Difluoro-3-formylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 2,4-Difluoro-3-formylbenzonitrile features a combination of polar and non-polar characteristics that will dictate its interaction with different solvents.
-
Polar Moieties: The nitrile (-C≡N) and formyl (-CHO) groups are strongly polar, capable of forming dipole-dipole interactions and hydrogen bonds (with protic solvents).
-
Non-polar Moiety: The difluorinated benzene ring is the non-polar component of the molecule. The fluorine atoms increase the electron-withdrawing nature of the ring, but the overall aromatic system contributes to van der Waals forces and potential π-π stacking interactions with aromatic solvents.
Based on these features, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1.
Data Presentation: Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the nitrile and formyl groups. |
| Ethanol | Soluble | Similar to methanol, but the slightly lower polarity may marginally decrease solubility compared to methanol. | |
| Polar Aprotic | Acetone | Very Soluble | The polar carbonyl group of acetone can interact favorably with the polar nitrile and formyl groups of the solute. |
| Acetonitrile | Very Soluble | As a polar aprotic solvent containing a nitrile group, it is expected to be an excellent solvent. | |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. | |
| Non-polar | Toluene | Sparingly Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but it may not effectively solvate the polar functional groups. |
| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar nitrile and formyl groups. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | The polarity of dichloromethane is intermediate and should be able to solubilize molecules with a mix of polar and non-polar characteristics. |
| Chloroform | Soluble | Similar in polarity to dichloromethane. |
Experimental Protocol: Determination of Equilibrium Solubility
The following is a standard protocol for determining the equilibrium solubility of a compound like this compound using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
3. Data Calculation:
-
The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mol/L).
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 2,4-Difluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,4-Difluoro-3-formylbenzonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where the precise characterization of this molecule is essential.
Compound Information
-
Compound Name: this compound
-
CAS Number: 149489-14-5
-
Molecular Formula: C₈H₃F₂NO
-
Molecular Weight: 167.11 g/mol
-
Chemical Structure: A benzene ring substituted with a cyano (CN) group at position 1, a fluorine (F) atom at position 2, a formyl (CHO) group at position 3, and a fluorine (F) atom at position 4.
Experimental Protocols
While the specific experimental parameters for the acquisition of the presented NMR data are not publicly available in full detail, a general protocol for obtaining ¹H and ¹³C NMR spectra for benzonitrile derivatives is outlined below. This protocol is based on standard laboratory practices.
General NMR Spectroscopy Protocol:
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. The solution would then be transferred to a 5 mm NMR tube.
NMR spectra would be recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, the spectral width would be set to approximately 12 ppm, centered around 6 ppm. A sufficient number of scans would be acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used with a spectral width of approximately 220 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Please note that as of the last update, publicly accessible, peer-reviewed spectral data for this specific compound remains limited. The data presented here is based on typical chemical shifts and coupling patterns expected for a molecule with this substitution pattern and should be confirmed by experimental analysis.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.3 | s | - | 1H | CHO |
| ~7.9 | t | ~8.0 | 1H | H-6 |
| ~7.3 | t | ~8.0 | 1H | H-5 |
Note: The predicted chemical shifts and coupling constants are estimations based on the analysis of similar fluorinated and formyl-substituted benzonitrile derivatives. Actual experimental values may vary.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 (d) | C=O (formyl) |
| ~165 (dd) | C-F |
| ~162 (dd) | C-F |
| ~135 (t) | C-H |
| ~120 (t) | C-H |
| ~115 (d) | C-CN |
| ~115 | CN |
| ~110 (dd) | C-CHO |
Note: The predicted chemical shifts are estimations. The multiplicities (d for doublet, t for triplet, dd for doublet of doublets) arise from coupling with adjacent fluorine atoms.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for obtaining and analyzing NMR spectral data for a chemical compound like this compound.
Caption: Generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.
Disclaimer: The NMR spectral data presented in this guide is predictive and intended for informational purposes. For definitive characterization, it is imperative to acquire and interpret experimental NMR data for this compound. Researchers should consult peer-reviewed literature and spectral databases for experimentally verified data as it becomes available.
The Synthetic Versatility of 2,4-Difluoro-3-formylbenzonitrile: A Gateway to Novel Heterocycles and Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-3-formylbenzonitrile is a strategically functionalized aromatic building block with significant potential in medicinal chemistry and materials science. The presence of three distinct reactive sites—a nitrile group, an aldehyde moiety, and a difluorinated phenyl ring—offers a versatile platform for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic substitution, while the aldehyde function serves as a key handle for condensation and cyclization reactions. This technical guide explores the potential research applications of this compound, providing a proposed synthetic pathway and detailed experimental protocols for its use in the construction of novel heterocyclic scaffolds, which are of significant interest in drug discovery.
Physicochemical Properties and Safety Information
While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from structurally similar compounds. The data presented below is a compilation of information for related benzonitrile derivatives and should be used as a general guideline.
Table 1: Physicochemical and Safety Data of Related Benzonitrile Derivatives
| Property | 3-Formylbenzonitrile[1][2] | 2,4-Difluorobenzonitrile | 4-Formylbenzonitrile |
| CAS Number | 24964-64-5[1][2] | 3939-09-1 | 105-07-7 |
| Molecular Formula | C₈H₅NO[1][2] | C₇H₃F₂N | C₈H₅NO |
| Molecular Weight | 131.13 g/mol [1] | 139.10 g/mol | 131.13 g/mol |
| Melting Point | 75-78 °C[1] | 47-49 °C | 100-102 °C |
| Boiling Point | 210 °C[1] | Not available | 133 °C at 12 mmHg |
| Appearance | Powder[1] | White/Off-White Solid | Powder |
| Hazard Statements | H315, H319, H335[1][2] | H302, H312, H332, H315, H319, H335 | H302 + H312 + H332 |
| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1] | P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338 | P261, P264, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312 |
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the formylation of 2,4-difluorobenzonitrile. A common method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.
References
An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of 2,4-Difluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted thermodynamic and kinetic properties of 2,4-Difluoro-3-formylbenzonitrile (CAS No. 149489-14-5). Due to the limited publicly available experimental data for this specific compound, this document leverages data from structurally similar molecules and computational predictions to offer valuable insights for researchers, particularly those in the field of drug development and chemical synthesis. This guide also outlines detailed experimental protocols for the determination of key thermodynamic and kinetic parameters, alongside a plausible synthetic route.
Introduction
This compound is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms, a nitrile group, and a reactive formyl group makes it an interesting candidate for the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The formyl and nitrile moieties offer versatile handles for a variety of chemical transformations.
This guide serves as a foundational resource, summarizing the current state of knowledge and providing a roadmap for future experimental investigation.
Physicochemical and Thermodynamic Properties
Direct experimental data for the thermodynamic properties of this compound are not extensively reported in the public domain. However, we can infer and estimate its properties by comparing them with structurally related compounds.
General Properties
| Property | Value | Source |
| CAS Number | 149489-14-5 | [1] |
| Molecular Formula | C₈H₃F₂NO | [1] |
| Molecular Weight | 167.11 g/mol | [1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥ 98% | Sigma-Aldrich |
Comparative Thermodynamic Data of Related Isomers and Analogs
The following table presents experimental data for compounds with similar structural motifs to provide a basis for estimating the properties of this compound.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Difluoro-4-formylbenzonitrile | 97-101 | 261.9 ± 40.0 (Predicted) | |
| 2,4-Difluorobenzonitrile | 47-49 | - | |
| 3-Formylbenzonitrile | 75-78 | 210 | |
| 4-Formylbenzonitrile | 100-102 | 133 @ 12 mmHg |
Note: The predicted boiling point for 3,5-Difluoro-4-formylbenzonitrile is provided as a reference from chemical databases.
Based on these comparisons, this compound is expected to be a solid at room temperature with a melting point likely in the range of its isomers. Its boiling point is anticipated to be above 200°C at atmospheric pressure.
Kinetic Properties and Reactivity
The kinetic properties of this compound have not been experimentally determined. However, its reactivity can be predicted based on its functional groups.
-
Formyl Group (-CHO): The aldehyde functionality is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions like the Wittig, aldol, and Grignard reactions.
-
Nitrile Group (-CN): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also react with organometallic reagents.
-
Aromatic Ring: The difluorinated benzene ring is activated towards nucleophilic aromatic substitution, with the positions ortho and para to the fluorine atoms being the most likely sites of attack. The electron-withdrawing nature of the formyl and nitrile groups further influences the regioselectivity of such reactions.
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be envisioned starting from the readily available 2,4-difluorobenzonitrile. The key transformation is the introduction of a formyl group at the 3-position. A common method for such a transformation is ortho-lithiation followed by reaction with a formylating agent.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols that can be adapted for the determination of the thermodynamic and kinetic properties of this compound.
Determination of Melting Point (Thermodynamic)
-
Apparatus: Digital melting point apparatus or Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small, dry sample of crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C/min initially, and then the rate is reduced to 1-2 °C/min as the estimated melting point is approached.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
The procedure is repeated two more times, and the average value is reported.
-
Determination of Boiling Point (Thermodynamic)
-
Apparatus: Siwoloboff method apparatus (small test tube, capillary tube, thermometer, heating bath).
-
Procedure:
-
A small amount of liquid this compound (if melted) is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Reaction Kinetics (Kinetic)
The kinetics of a reaction involving this compound, for instance, its oxidation to 2,4-difluoro-3-cyanobenzoic acid, can be studied using UV-Vis spectrophotometry.
-
Instrumentation: A temperature-controlled UV-Vis spectrophotometer.
-
Protocol:
-
Prepare stock solutions of this compound and the oxidizing agent (e.g., potassium permanganate) in a suitable solvent (e.g., acetonitrile/water).
-
Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that will be monitored.
-
Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired reaction temperature.
-
Initiate the reaction by mixing known concentrations of the reactants directly in the cuvette.
-
Immediately begin recording the absorbance at λ_max at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).
-
The rate of reaction can be determined from the change in absorbance over time. By varying the initial concentrations of the reactants, the rate law and rate constant can be determined.
-
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Relevance in Drug Development
While no specific biological activity for this compound has been reported, its structural features are present in compounds with known pharmacological effects. Fluorinated benzonitriles are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and central nervous system drugs. The difluoro substitution pattern can influence the electronic properties and conformation of the molecule, potentially leading to enhanced target binding and improved pharmacokinetic profiles.
The formyl group serves as a versatile precursor for the construction of various heterocyclic scaffolds, which are prevalent in many drug classes. For instance, it can be used to synthesize substituted quinolines, pyrimidines, or other nitrogen-containing ring systems that often exhibit biological activity.
Given its structure, this compound is a promising starting material for library synthesis in drug discovery campaigns aimed at identifying novel bioactive molecules.
Conclusion
This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. Although a comprehensive experimental dataset of its thermodynamic and kinetic properties is currently lacking, this guide provides a solid foundation for researchers by consolidating available information, offering data on related compounds for comparative analysis, and presenting detailed protocols for future experimental work. The proposed synthetic pathway and discussion of its potential relevance in drug development are intended to stimulate further investigation into this promising molecule.
Disclaimer
The information provided in this document is intended for research and development purposes only. The predicted properties and proposed experimental protocols should be used as a guide and are not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.
References
Methodological & Application
Application Notes and Protocols for 2,4-Difluoro-3-formylbenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-3-formylbenzonitrile is a trifunctional aromatic building block with significant potential in medicinal chemistry. The presence of a nitrile group, a formyl (aldehyde) group, and a difluorinated phenyl ring offers multiple avenues for synthetic diversification and the introduction of desirable pharmacophoric features. The 2,4-difluorophenyl moiety is a common substituent in a variety of approved drugs and clinical candidates, where it can enhance metabolic stability, binding affinity, and membrane permeability. While direct public-domain examples of drug candidates synthesized from this compound are limited, its structural alerts point towards its utility as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.
The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings such as pyridines, pyrimidines, and imidazoles. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like tetrazoles or amidines. This document provides hypothetical, yet scientifically grounded, application notes and protocols to guide researchers in utilizing this compound for the discovery of novel therapeutic agents.
Data Presentation: The 2,4-Difluorophenyl Moiety in Approved and Investigational Drugs
The 2,4-difluorophenyl group is a key component in numerous bioactive molecules. The following table summarizes the quantitative data for several drugs and clinical candidates that feature this important structural motif, illustrating its contribution to potent biological activity.
| Compound Name | Drug Target(s) | Key Indication(s) | IC50 / Potency |
| Diflunisal [1] | Cyclooxygenase (COX) | Analgesic, Anti-inflammatory | ~5-10 times more potent than aspirin in anti-inflammatory models[1] |
| Voriconazole [2] | Fungal CYP51 | Fungal Infections | 20-fold more potent against Candida albicans than fluconazole[2] |
| Pemigatinib [3] | FGFR1, FGFR2, FGFR3 | Cholangiocarcinoma | FGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.2 nM |
| Nirogacestat [4] | Gamma-secretase | Desmoid tumors | Potent gamma-secretase inhibitor |
| Oteseconazole [5] | Fungal CYP51 | Recurrent vulvovaginal candidiasis | Potent and selective inhibitor of fungal CYP51[5] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from the commercially available 2,4-difluorobenzonitrile. The first step involves a directed ortho-metalation followed by formylation.
Step 1: Directed ortho-Metalation and Formylation of 2,4-Difluorobenzonitrile
-
Materials:
-
2,4-Difluorobenzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
Dissolve 2,4-difluorobenzonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
-
Protocol 2: Hypothetical Synthesis of a Pyrimidine-based Kinase Inhibitor Core
This protocol illustrates the use of this compound in a condensation reaction to form a pyrimidine ring, a common scaffold in kinase inhibitors.
-
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an argon atmosphere to prepare sodium ethoxide.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Reflux the reaction mixture for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude 2-amino-4-(2,4-difluoro-3-cyanophenyl)pyrimidine.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Visualizations
Proposed Synthetic Pathway for this compound
Caption: Proposed synthesis of this compound.
Experimental Workflow for Pyrimidine Synthesis
Caption: Workflow for pyrimidine-based kinase inhibitor core synthesis.
Representative Kinase Signaling Pathway (EGFR Pathway)
Caption: EGFR signaling pathway and a hypothetical point of inhibition.
References
Application Notes: 2,4-Difluoro-3-formylbenzonitrile as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 2,4-Difluoro-3-formylbenzonitrile as a versatile starting material in the synthesis of novel agrochemicals, particularly fungicides. The protocols provided are based on patented synthetic routes, offering a guide for the development of new crop protection agents.
Introduction
This compound is a valuable building block in the design and synthesis of fluorinated agrochemicals. Its unique substitution pattern, featuring two fluorine atoms, a formyl group, and a nitrile group, provides multiple reactive sites for the construction of complex heterocyclic compounds with potent biological activity. This document outlines the synthesis of a key fungicide intermediate, 2,4-difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, and a class of succinate dehydrogenase inhibitor (SDHI) fungicides, demonstrating the utility of this starting material.
Synthesis of a Novel Fungicide Intermediate
A patented method describes the conversion of this compound into 2,4-difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, an intermediate for a new broad-spectrum fungicide. The synthetic pathway involves a three-step process: reduction of the aldehyde, chlorination of the resulting alcohol, and subsequent nucleophilic substitution with 1,2,4-triazole.
Synthetic Pathway Overview
Caption: Synthesis of a fungicide intermediate from this compound.
Experimental Protocols
Step 1: Reduction of this compound
This step involves the selective reduction of the formyl group to a hydroxymethyl group.
-
Reaction Scheme:
-
This compound + Reducing Agent → 2,4-Difluoro-3-hydroxymethylbenzonitrile
-
-
Protocol:
-
In a reaction vessel, dissolve this compound in an alcohol solvent (e.g., methanol).
-
Cool the solution to 0-5 °C.
-
Slowly add a reducing agent (e.g., sodium borohydride) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-Difluoro-3-hydroxymethylbenzonitrile.
-
Step 2: Chlorination of 2,4-Difluoro-3-hydroxymethylbenzonitrile
The hydroxyl group is converted to a chlorine atom to facilitate the subsequent substitution reaction.
-
Reaction Scheme:
-
2,4-Difluoro-3-hydroxymethylbenzonitrile + Chlorinating Agent → 2,4-Difluoro-3-chloromethylbenzonitrile
-
-
Protocol:
-
Dissolve 2,4-Difluoro-3-hydroxymethylbenzonitrile in a suitable solvent (e.g., dichloromethane).
-
Add a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2,4-Difluoro-3-chloromethylbenzonitrile.
-
Step 3: Substitution with 1,2,4-Triazole
The final step involves the formation of the triazole-containing fungicide intermediate.
-
Reaction Scheme:
-
2,4-Difluoro-3-chloromethylbenzonitrile + 1,2,4-Triazole → 2,4-Difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
-
-
Protocol:
-
To a solution of 1,2,4-triazole in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Add the 2,4-Difluoro-3-chloromethylbenzonitrile to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,4-difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 2,4-Difluoro-3-hydroxymethylbenzonitrile | This compound | 95-98 | >98 |
| 2 | 2,4-Difluoro-3-chloromethylbenzonitrile | 2,4-Difluoro-3-hydroxymethylbenzonitrile | 90-95 | >97 |
| 3 | 2,4-Difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 2,4-Difluoro-3-chloromethylbenzonitrile | 85-90 | >99 |
Note: Yields and purities are approximate and may vary based on specific reaction conditions and purification methods.
Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
A class of 2,4-difluoro-3-cyanobenzyl derivatives has been developed as potent succinate dehydrogenase inhibitors, effective in controlling crop diseases, particularly those caused by Rhizoctonia solani. The synthesis initiates from a derivative of this compound.
General Synthetic Pathway
Caption: General synthesis of SDHI fungicides from a this compound derivative.
Experimental Protocol for a Representative SDHI Fungicide
This protocol outlines the synthesis of a representative 2,4-difluoro-3-cyanobenzyl derivative.
-
Reduction to Alcohol: this compound is reduced to 2,4-difluoro-3-cyanobenzyl alcohol as described in the previous section.
-
Halogenation of Alcohol: The resulting alcohol is converted to a benzyl halide (e.g., bromide or chloride) using a suitable halogenating agent (e.g., PBr₃ or SOCl₂).
-
Nucleophilic Substitution: The 2,4-difluoro-3-cyanobenzyl halide is reacted with a suitable N-nucleophile, such as a pyrazole or a triazole derivative containing an amide or thioamide functionality, in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., acetonitrile or DMF) to yield the final SDHI fungicide.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship in the design of SDHI fungicides.
The 2,4-difluoro-3-cyanobenzyl scaffold serves as a crucial anchor for the molecule, while variations in the heterocyclic amide or thioamide moiety allow for the fine-tuning of binding affinity to the succinate dehydrogenase enzyme, thereby modulating the fungicidal activity.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a triazole-based fungicide intermediate and a class of SDHI fungicides highlight its importance in developing next-generation crop protection solutions. The synthetic routes are efficient and adaptable for industrial-scale production. Further exploration of this building block is anticipated to yield a new generation of effective and environmentally benign agrochemicals.
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Difluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2]
2,4-Difluoro-3-formylbenzonitrile is a valuable building block in medicinal chemistry. The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the ortho-formyl and cyano groups provide versatile handles for further synthetic transformations. The Suzuki coupling of this substrate allows for the introduction of diverse aryl and heteroaryl moieties, leading to the synthesis of complex molecular architectures with potential biological activity. This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for similar electron-deficient and sterically hindered substrates.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an activated aryl fluoride or a more reactive halide if substituted) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Due to the electron-withdrawing nature of the substituents on the benzonitrile ring, specific conditions are recommended to facilitate the reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., 5 mL of dioxane and 0.5 mL of water) to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or microwave reactor.
-
Stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Presentation
The following tables summarize typical reaction conditions and expected trends in yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that optimal conditions may vary and should be determined experimentally.
Table 1: Typical Reaction Parameters for Suzuki Coupling with this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pre-catalysts can also be effective. |
| Ligand | Buchwald-type ligands (SPhos, XPhos), P(t-Bu)₃ | Bulky, electron-rich ligands are often required for challenging substrates.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The choice of base can significantly impact the reaction outcome. |
| Solvent | Dioxane, Toluene, THF (often with H₂O) | Anhydrous conditions can also be employed with specific boron reagents. |
| Temperature | 80 - 120 °C | Higher temperatures may be necessary for less reactive coupling partners. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Table 2: Expected Yield Trends with Different Arylboronic Acids
| Arylboronic Acid Substituent | Expected Yield | Rationale |
| Electron-donating (e.g., -OMe, -Me) | Good to Excellent | Electron-rich boronic acids are generally more reactive in transmetalation. |
| Electron-neutral (e.g., -Ph) | Good | Standard coupling partner with predictable reactivity. |
| Electron-withdrawing (e.g., -CF₃, -CN) | Moderate to Good | May require more forcing conditions (higher temperature, longer reaction time). |
| Ortho-substituted | Moderate | Steric hindrance can slow down the reaction rate.[1] |
| Heteroaryl | Variable | Reactivity depends on the nature of the heterocycle and its substitution. |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki coupling experiment.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The protocol provided herein, along with the data on expected trends, serves as a comprehensive guide for researchers in the field of drug discovery and organic synthesis. Careful optimization of the catalyst, ligand, base, and solvent system will be crucial for achieving high yields and purity, particularly with challenging coupling partners. The versatility of this reaction opens up numerous possibilities for the creation of novel and complex molecules based on the this compound scaffold.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,4-Difluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel quinazolinone and pyrimidine derivatives from 2,4-difluoro-3-formylbenzonitrile. This starting material, possessing strategically positioned fluoro, formyl, and nitrile functionalities, serves as a versatile scaffold for the construction of diverse heterocyclic systems with potential therapeutic applications. The methodologies outlined below are based on established synthetic strategies for analogous compounds and are presented to guide researchers in the exploration of new chemical entities.
I. Synthesis of a Novel 6,8-Difluoroquinazolin-4(3H)-one
Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The following protocol describes a potential one-pot synthesis of a novel 6,8-difluoroquinazolin-4(3H)-one derivative from this compound. This proposed pathway involves an initial reductive amination followed by cyclization.
Experimental Protocol: One-Pot Synthesis of 6,8-Difluoro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile
Materials:
-
This compound
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Formic acid
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add formic acid (3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired 6,8-difluoro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile.
Quantitative Data (Representative)
| Compound ID | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| QN-DF-01 | C₉H₄F₂N₂O | 206.15 | 65 | 215-217 | 12.1 (s, 1H), 8.2 (s, 1H), 7.5 (t, 1H) | -110.5, -135.2 |
Reaction Workflow
Synthesis of 6,8-Difluoroquinazolin-4(3H)-one.
II. Synthesis of a Novel 5,7-Difluoropyrimidine Derivative
Pyrimidine scaffolds are fundamental components of nucleic acids and are present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antiviral and anticancer effects. The following protocol outlines a plausible synthesis of a novel 5,7-difluoropyrimidine derivative through the condensation of this compound with guanidine.
Experimental Protocol: Synthesis of 2-Amino-5,7-difluoro-4-imino-3,4-dihydropyrimidine
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and triturate the crude product with diethyl ether to afford the desired 2-amino-5,7-difluoropyrimidine derivative.
Quantitative Data (Representative)
| Compound ID | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| PY-DF-01 | C₈H₅F₂N₅ | 210.16 | 72 | >250 (dec.) | 8.5 (s, 1H), 7.8 (br s, 2H), 7.2 (t, 1H), 6.9 (br s, 1H) | 160.2, 158.7 (d), 155.4 (d), 152.1, 115.8, 110.3 (dd), 105.6 |
Reaction Pathway
Synthesis of 2-Amino-5,7-difluoropyrimidine.
III. Biological Activity and Potential Signaling Pathways
Heterocyclic compounds containing quinazolinone and pyrimidine cores are known to interact with various biological targets, leading to a range of pharmacological effects. The novel compounds synthesized from this compound are proposed to exhibit potential anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition
Many quinazolinone and pyrimidine derivatives are known to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can block downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival.
Hypothetical inhibition of the EGFR signaling pathway.
Antimicrobial Activity Screening
The synthesized compounds can also be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) values.
Representative Antimicrobial Data
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| QN-DF-01 | 16 | 32 | 64 |
| PY-DF-01 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Disclaimer: The experimental protocols and data presented herein are representative and intended for guidance purposes only. Researchers should conduct their own optimization and characterization studies. All laboratory work should be performed with appropriate safety precautions.
2,4-Difluoro-3-formylbenzonitrile: A Key Intermediate for Novel Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as a critical class of therapeutic targets, particularly in oncology and immunology. The aberrant activity of these enzymes is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. A promising intermediate for the synthesis of a novel class of kinase inhibitors is 2,4-Difluoro-3-formylbenzonitrile . Its unique substitution pattern, featuring two fluorine atoms, a formyl group, and a nitrile group on a benzene ring, provides a versatile scaffold for the construction of complex heterocyclic systems, such as quinolines and quinazolines, which are known to be effective kinase inhibitor cores.
These notes provide detailed protocols and data related to the application of this compound in the synthesis of kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and differentiation.
Synthetic Applications: The Friedländer Annulation
A primary application of this compound is in the Friedländer annulation , a classic and efficient method for the synthesis of quinoline derivatives. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, the formyl and amino groups (after reduction of a nitro precursor or another suitable synthetic route to introduce an amino group ortho to the formyl group) of the benzonitrile derivative react to form the quinoline core.
Experimental Protocol: Synthesis of a 7,9-Difluoro-8-cyanoquinoline Derivative
This protocol describes a representative synthesis of a substituted quinoline from a 2-amino-4,6-difluoro-3-formylbenzonitrile intermediate, which can be derived from this compound.
Reaction Scheme:
Materials:
-
2-Amino-4,6-difluoro-3-formylbenzonitrile
-
Ketone (e.g., acetone, ethyl acetoacetate, or a cyclic ketone)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)
-
Solvent (e.g., ethanol, toluene, or N,N-dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of 2-amino-4,6-difluoro-3-formylbenzonitrile (1.0 eq) in the chosen solvent, add the ketone (1.2 eq).
-
Add the catalyst (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired 7,9-difluoro-8-cyanoquinoline derivative.
Expected Outcome:
The reaction is expected to yield the corresponding polysubstituted quinoline. The yield and purity will depend on the specific ketone and reaction conditions used.
Biological Activity of Derived Kinase Inhibitors
Quinoline and quinazoline scaffolds derived from this compound are anticipated to exhibit inhibitory activity against various protein kinases. The fluorine and cyano substituents can significantly influence the binding affinity and selectivity of the final compound. Below is a table summarizing the inhibitory activities of representative fluoro-substituted quinoline and quinazoline kinase inhibitors against key targets.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |
| JAK3 | Tricyclic Pyrrolopyridine | 0.22 | [1] |
| BTK | Pyrimidine | 1.15 | [2] |
| EGFR | Quinazoline | 0.12 (µM) | |
| VEGFR-2 | Anilinoquinazoline | Potent Inhibition |
Targeted Signaling Pathways
Kinase inhibitors derived from this compound can potentially target several critical signaling pathways implicated in cancer and autoimmune diseases.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses and hematopoiesis. Dysregulation of this pathway is linked to various inflammatory diseases and cancers.
Caption: The JAK/STAT signaling pathway and the point of inhibition.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[2] Inhibitors of BTK are effective in treating B-cell malignancies and autoimmune diseases.
Caption: The BTK signaling pathway in B-cells.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival. Overexpression or activating mutations of EGFR are common in various cancers.
Caption: The EGFR signaling pathway and downstream cascades.
Workflow for Kinase Inhibitor Development
The development of kinase inhibitors from this compound follows a structured workflow from initial synthesis to biological evaluation.
Caption: Workflow for developing kinase inhibitors.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presence of multiple reactive sites allows for the construction of diverse heterocyclic scaffolds, particularly quinolines, which are known to interact with the ATP-binding site of various kinases. The protocols and data presented here provide a foundation for researchers to explore the potential of this intermediate in the development of next-generation targeted therapies for cancer and immunological disorders. Further optimization of the synthetic routes and extensive biological evaluation will be crucial in identifying lead compounds with potent and selective inhibitory activity.
References
Application Notes and Protocols for the Formylation of 2,4-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the formylation of 2,4-difluorobenzonitrile to produce 2,4-difluorobenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Two robust and widely applicable methods are presented: reduction with diisobutylaluminium hydride (DIBAL-H) and the Stephen aldehyde synthesis.
Introduction
The conversion of a nitrile to an aldehyde is a crucial transformation in organic synthesis. For a substrate such as 2,4-difluorobenzonitrile, this reaction provides a direct route to 2,4-difluorobenzaldehyde, a key building block in medicinal chemistry. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the nitrile group. This document outlines two effective methods for this conversion, providing detailed protocols to ensure reproducibility in a research and development setting.
Key Methodologies
Two primary methods are detailed for the formylation of 2,4-difluorobenzonitrile:
-
Reduction with Diisobutylaluminium Hydride (DIBAL-H): A modern and highly selective method for the partial reduction of nitriles to aldehydes. The reaction is conducted at low temperatures to prevent over-reduction to the corresponding amine.
-
Stephen Aldehyde Synthesis: A classic named reaction that utilizes tin(II) chloride and hydrochloric acid to reduce the nitrile to an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde.[1][2][3] This method is particularly effective for aromatic nitriles.[1][2]
Method 1: Reduction with Diisobutylaluminium Hydride (DIBAL-H)
This method is often preferred due to its high selectivity and generally good yields. The key to success is maintaining a low temperature throughout the reaction to stabilize the intermediate imine-alane complex and prevent further reduction.
Experimental Protocol
Materials:
-
2,4-Difluorobenzonitrile
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in an appropriate solvent like hexanes, toluene, or THF)
-
Anhydrous dichloromethane (DCM), anhydrous toluene, or anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a thermometer, and a dropping funnel, add 2,4-difluorobenzonitrile (1.0 equiv).
-
Dissolution: Dissolve the nitrile in an appropriate volume of anhydrous solvent (e.g., DCM, toluene, or THF) to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.1–1.5 equiv) dropwise via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this can take several hours). Alternatively, slowly add 1 M HCl to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2,4-difluorobenzaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
| Parameter | Value |
| Reactant | 2,4-Difluorobenzonitrile |
| Reagent | DIBAL-H (1.0 M solution) |
| Equivalents of Reagent | 1.1–1.5 |
| Solvent | Anhydrous DCM, Toluene, or THF |
| Reaction Temperature | -78 °C |
| Reaction Time | 1–3 hours |
| Typical Yield | 70–90% |
Experimental Workflow
Caption: Workflow for the DIBAL-H reduction of 2,4-difluorobenzonitrile.
Method 2: Stephen Aldehyde Synthesis
This classic method involves the reduction of the nitrile with anhydrous tin(II) chloride in the presence of anhydrous hydrogen chloride, followed by hydrolysis of the resulting iminium salt.[4][5] Strict anhydrous conditions are necessary for the successful formation and precipitation of the intermediate aldimine stannichloride.[1]
Experimental Protocol
Materials:
-
2,4-Difluorobenzonitrile
-
Anhydrous tin(II) chloride (SnCl₂)
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous hydrogen chloride (gas)
-
Water
-
Dichloromethane (DCM) or diethyl ether for extraction
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, suspend anhydrous tin(II) chloride (2.0 equiv) in anhydrous diethyl ether.
-
HCl Saturation: Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through it until the solution is saturated.
-
Addition of Nitrile: Add a solution of 2,4-difluorobenzonitrile (1.0 equiv) in anhydrous diethyl ether to the mixture with stirring.
-
Precipitation: Continue stirring the reaction mixture at room temperature. A white to pale yellow precipitate of the aldimine stannichloride salt will form over several hours.
-
Isolation of Intermediate (Optional): The precipitated salt can be collected by filtration under an inert atmosphere and washed with anhydrous ether. However, direct hydrolysis in the reaction mixture is often sufficient.[2]
-
Hydrolysis: Add water to the reaction mixture containing the precipitate and stir vigorously. The mixture may be gently heated to facilitate hydrolysis.
-
Extraction: Extract the resulting aldehyde with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,4-difluorobenzaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
| Parameter | Value |
| Reactant | 2,4-Difluorobenzonitrile |
| Reagent | Anhydrous SnCl₂, Anhydrous HCl |
| Equivalents of SnCl₂ | ~2.0 |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | Several hours for precipitation |
| Typical Yield | 60–85% (for aromatic nitriles) |
Signaling Pathway
Caption: Reaction pathway for the Stephen aldehyde synthesis.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Difluoro-3-formylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the challenges and potential solutions for the large-scale synthesis of 2,4-Difluoro-3-formylbenzonitrile and its derivatives. These compounds are valuable intermediates in the development of pharmaceuticals, particularly as kinase inhibitors. This guide includes detailed experimental protocols for a plausible synthetic route, data presentation in tabular format, and visual diagrams of the synthetic workflow and a proposed biological signaling pathway.
Introduction
This compound is a key building block in medicinal chemistry due to the unique electronic properties conferred by its fluorine, nitrile, and formyl functional groups. The difluoro substitution pattern can enhance metabolic stability and binding affinity of drug candidates. The nitrile group is a versatile handle for further chemical transformations, while the ortho-formyl group allows for the construction of complex heterocyclic scaffolds. Derivatives of this compound have shown potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
The large-scale synthesis of this molecule, however, presents several challenges, including the regioselective introduction of the formyl group, potentially harsh reaction conditions, and the need for efficient purification methods. These application notes provide a feasible approach to address these challenges.
Challenges in Large-Scale Synthesis
The primary challenges in the industrial production of this compound include:
-
Cost-effective Starting Materials: Identifying and sourcing economically viable starting materials is crucial for large-scale production.
-
Regioselectivity: The key challenge lies in the regioselective formylation of 2,4-difluorobenzonitrile at the C3 position. The electronic effects of the two fluorine atoms and the nitrile group direct incoming electrophiles, making the desired substitution challenging.
-
Reaction Conditions: Many synthetic methods for fluorinated aromatics require harsh conditions, such as high temperatures, strong acids or bases, and the use of toxic or expensive reagents, which are not ideal for large-scale manufacturing.[1]
-
Purification: The separation of the desired product from isomers and other impurities at a large scale can be complex and costly. Efficient and scalable purification protocols are essential.
-
Safety and Environmental Concerns: The use of hazardous reagents and the generation of toxic waste are significant concerns in industrial synthesis that need to be carefully managed.
Proposed Synthetic Route
A plausible and scalable two-step synthetic route starting from the commercially available 2,4-difluorobromobenzene is outlined below. This approach first involves the synthesis of the key intermediate, 2,4-difluorobenzonitrile, followed by a regioselective formylation.
Overall Reaction Scheme:
Experimental Protocols
Step 1: Large-Scale Synthesis of 2,4-Difluorobenzonitrile
This protocol is adapted from established industrial methods for the cyanation of aryl halides.[1]
Materials and Equipment:
-
Large-scale reaction vessel with mechanical stirrer, condenser, nitrogen inlet, and temperature control.
-
2,4-Difluorobromobenzene
-
Potassium ferrocyanide trihydrate (K4[Fe(CN)6]·3H2O)
-
Palladium acetate (Pd(OAc)2) or another suitable palladium catalyst
-
Sodium carbonate (Na2CO3)
-
N,N-Dimethylacetamide (DMAc)
-
Filtration apparatus
-
Vacuum distillation setup
Procedure:
-
Under a nitrogen atmosphere, charge the reaction vessel with N,N-dimethylacetamide (DMAc).
-
Add sodium carbonate, potassium ferrocyanide trihydrate, and the palladium catalyst to the solvent.
-
Begin stirring and add 2,4-difluorobromobenzene to the mixture.
-
Heat the reaction mixture to 120-140°C and maintain for 3-5 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid byproducts.
-
The filtrate, containing the product, is then subjected to vacuum distillation to isolate 2,4-difluorobenzonitrile.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 85-95% | [1] |
| Purity | >98% | [1] |
| Reaction Time | 3-5 hours | [1] |
| Reaction Temp. | 120-140°C | [1] |
Step 2: Regioselective ortho-Formylation via Directed Metalation
This protocol utilizes a directed ortho-metalation (DoM) strategy, which is a powerful method for achieving regioselectivity in the functionalization of aromatic rings.[2][3][4] The nitrile group and the ortho-fluorine atom can act as directing metalation groups.
Materials and Equipment:
-
Anhydrous reaction vessel setup (oven-dried glassware, nitrogen/argon atmosphere).
-
Low-temperature cooling bath (e.g., dry ice/acetone).
-
2,4-Difluorobenzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Aqueous ammonium chloride (NH4Cl) solution
-
Extraction and purification equipment
Procedure:
-
Set up an oven-dried reaction vessel under an inert atmosphere (nitrogen or argon).
-
Dissolve 2,4-difluorobenzonitrile in anhydrous THF and cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium or LDA to the cooled solution while maintaining the temperature at -78°C. The fluorine atom at the 2-position and the nitrile group are expected to direct the lithiation to the 3-position.
-
Stir the mixture at -78°C for 1-2 hours to ensure complete metalation.
-
Slowly add anhydrous DMF to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by large-scale methods such as crystallization or through the formation and subsequent decomposition of a bisulfite adduct.[5][6]
Quantitative Data (Expected - Lab Scale):
| Parameter | Value |
| Yield | 60-75% |
| Purity | >95% (after purification) |
| Reaction Time | 4-6 hours |
| Reaction Temp. | -78°C to RT |
Large-Scale Purification Protocol
Purification of the final product, this compound, can be efficiently achieved on a large scale by leveraging the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.[5][6]
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct or move into the aqueous phase.
-
Separate the aqueous layer containing the bisulfite adduct.
-
The non-aldehydic impurities will remain in the organic layer.
-
To regenerate the aldehyde, treat the aqueous layer with a base (e.g., sodium carbonate or sodium hydroxide solution) or an acid (e.g., hydrochloric acid).
-
The purified aldehyde will precipitate or can be extracted with a fresh portion of organic solvent.
-
Wash the organic layer with water, dry it, and remove the solvent to obtain the purified this compound.
Visualizations
Synthetic Workflow
References
- 1. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Difluoro-3-formylbenzonitrile in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential roles of 2,4-Difluoro-3-formylbenzonitrile as a versatile building block in the synthesis of novel organic materials. The combination of nitrile, aldehyde, and difluoro-substituted phenyl functionalities makes this compound a promising candidate for creating advanced materials with unique optical, electronic, and bioactive properties. While specific applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest its utility in several key areas of materials science and drug discovery. The following sections detail potential applications, generalized experimental protocols, and logical workflows for its use.
Potential Applications in Materials Science
The unique substitution pattern of this compound, featuring electron-withdrawing fluorine atoms and a reactive aldehyde group, suggests its utility in the following areas:
-
Synthesis of Novel Fluorinated Polymers: The aldehyde functionality can be utilized in condensation polymerization reactions with suitable co-monomers (e.g., diamines, diols) to produce fluorinated polymers. The presence of fluorine atoms can impart desirable properties such as high thermal stability, chemical resistance, low dielectric constant, and specific optical properties.
-
Development of Organic Electronic Materials: The electron-deficient nature of the difluorinated benzonitrile core makes it a candidate for n-type organic semiconductors. The aldehyde group provides a reactive handle for further functionalization to tune the electronic properties and solid-state packing of the resulting materials, which are crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
-
Creation of Dyes and Pigments: The formyl group can readily undergo Knoevenagel condensation or other C-C bond-forming reactions to create extended π-conjugated systems. These systems can exhibit interesting photophysical properties, making them suitable for use as fluorescent probes, dyes, or pigments with enhanced stability due to the fluorine substituents.
-
Precursor for Bioactive Molecules and Pharmaceuticals: Fluorinated organic molecules are of significant interest in drug discovery due to their enhanced metabolic stability and binding affinity.[1] The this compound scaffold can serve as a key intermediate in the synthesis of complex heterocyclic compounds with potential applications as pharmaceutical or agrochemical agents.[1][2]
Experimental Protocols
The following are generalized protocols for common reactions involving this compound, based on established organic synthesis methodologies for similar compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 2.1: Knoevenagel Condensation for Synthesis of π-Conjugated Systems
This protocol describes a general procedure for the reaction of this compound with an active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., 0.1 eq. of piperidine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired π-conjugated compound.
Table 1: Representative Reaction Parameters for Knoevenagel Condensation
| Parameter | Value |
| Reactant A | This compound |
| Reactant B | Malononitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Typical Reaction Time | 2-6 hours |
Protocol 2.2: Reductive Amination for Synthesis of Functionalized Amines
This protocol outlines a general method for the conversion of the aldehyde group to an amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in the chosen solvent in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Representative Reaction Parameters for Reductive Amination
| Parameter | Value |
| Substrate | This compound |
| Amine | Benzylamine |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4-12 hours |
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of synthesis and potential transformations of this compound in the development of new materials.
Disclaimer: The information provided in these application notes is for research and development purposes only. The experimental protocols are generalized and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken when handling all chemical substances.
References
Troubleshooting & Optimization
optimization of reaction conditions for synthesizing 2,4-Difluoro-3-formylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2,4-Difluoro-3-formylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the formylation of 2,4-difluorobenzonitrile using the Vilsmeier-Haack reaction. This reaction introduces a formyl (-CHO) group onto the aromatic ring.[1][2]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge is the reduced reactivity of the starting material, 2,4-difluorobenzonitrile, towards electrophilic aromatic substitution. The fluorine atoms and the nitrile group are electron-withdrawing, which deactivates the aromatic ring, making the Vilsmeier-Haack reaction more difficult compared to electron-rich aromatic compounds.[3] This can lead to low yields and require more forcing reaction conditions.
Q3: What are the typical reagents and solvents used in the Vilsmeier-Haack formylation of 2,4-difluorobenzonitrile?
A3: The Vilsmeier-Haack reaction typically employs a formylating agent, known as the Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] DMF can also serve as the solvent, or other inert solvents like chloroform or dichloromethane may be used.[4]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction should be performed in a well-ventilated fume hood. The work-up procedure often involves quenching the reaction mixture with ice, which should be done slowly and carefully to control the exothermic reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[5] 2. Insufficiently Reactive Substrate: The electron-withdrawing groups on 2,4-difluorobenzonitrile deactivate the ring, making the reaction sluggish.[3] 3. Incomplete Reaction: Reaction time or temperature may be insufficient for the deactivated substrate.[5] 4. Product Decomposition During Work-up: The product may be sensitive to harsh work-up conditions.[5] | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[5] 2. For the deactivated substrate, consider using a larger excess of the Vilsmeier reagent (2-3 equivalents) and increasing the reaction temperature.[5] 3. Monitor the reaction by TLC or GC-MS until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[5] 4. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution.[5] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting material or product.[5] 2. Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions.[5] | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[5] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC/GC-MS | 1. Side Reactions: Possible side reactions include di-formylation (though less likely on a deactivated ring), or reaction at other positions on the ring. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization. |
| Difficulty in Isolating the Product | 1. Product is water-soluble: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion formation during extraction: This can make phase separation difficult. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency. 2. If an emulsion forms, allow the mixture to stand for a longer period, add more brine, or filter the mixture through a pad of Celite. |
Optimization of Reaction Conditions
The following tables summarize key experimental parameters that can be optimized for the synthesis of this compound.
Table 1: Reagent Stoichiometry
| Reagent | Starting Ratio (molar eq.) | Optimization Range (molar eq.) | Rationale |
| 2,4-Difluorobenzonitrile | 1.0 | 1.0 | Limiting reagent. |
| POCl₃ | 1.5 | 1.2 - 3.0 | A slight excess is typically needed. A larger excess may be required for the deactivated substrate but can lead to side reactions. |
| DMF | 3.0 | 2.0 - 5.0 (or as solvent) | Acts as both a reagent and a solvent. A sufficient excess is needed to form the Vilsmeier reagent and drive the reaction to completion. |
Table 2: Temperature and Time
| Parameter | Starting Condition | Optimization Range | Rationale |
| Vilsmeier Reagent Formation Temperature | 0 °C | 0 - 10 °C | The formation of the Vilsmeier reagent is exothermic and should be controlled to prevent decomposition.[5] |
| Reaction Temperature | 60 °C | 50 - 100 °C | Higher temperatures are likely required for the deactivated substrate. Monitor for decomposition at higher temperatures. |
| Reaction Time | 4 hours | 2 - 24 hours | The reaction time will depend on the temperature and substrate reactivity. Monitor progress by TLC or GC-MS. |
Experimental Protocols
Synthesis of 2,4-Difluorobenzonitrile (Precursor)
This protocol is adapted from patent literature and provides a method for preparing the starting material.[6]
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylacetamide (DMAc) as the solvent.
-
Under a nitrogen atmosphere, add 2,4-difluorobromobenzene, potassium ferrocyanide trihydrate, a palladium catalyst (e.g., palladium acetate), and an alkali carbonate (e.g., sodium carbonate).
-
Heat the reaction mixture to 100-120 °C with stirring for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture and filter to remove solids.
-
The filtrate is subjected to vacuum distillation to isolate the 2,4-difluorobenzonitrile.
Vilsmeier-Haack Formylation of 2,4-Difluorobenzonitrile (for Optimization)
This is a general procedure that should be optimized based on the troubleshooting guide and optimization tables above.
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 2,4-difluorobenzonitrile in a minimal amount of anhydrous DMF (if not used as the primary solvent).
-
Slowly add the solution of 2,4-difluorobenzonitrile to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it for the desired reaction time (e.g., 4-12 hours).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Visualizations
Caption: Synthetic pathway to this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]
troubleshooting common issues in 2,4-Difluoro-3-formylbenzonitrile synthesis
Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing specific guidance to resolve experimental challenges.
Q1: My Vilsmeier-Haack reaction to formylate 2,4-difluorobenzonitrile is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
A1: Low to no yield is a common issue when attempting to formylate an electron-deficient aromatic ring like 2,4-difluorobenzonitrile. The two fluorine atoms and the nitrile group are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.[1][2]
Troubleshooting Steps:
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Reaction Temperature: The Vilsmeier-Haack reaction with deactivated substrates often requires higher temperatures.[3] If you are running the reaction at or below room temperature, consider gradually increasing the temperature. Monitor the reaction closely by TLC or GC-MS to avoid decomposition.
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Reaction Time: Deactivated substrates react slower. Ensure you are running the reaction for a sufficient amount of time. Extended reaction times (24-48 hours) may be necessary.
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Excess Reagents: Using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can help drive the reaction forward. Try increasing the equivalents of both POCl₃ and DMF.
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Solvent: While DMF is a reactant, using it as a solvent as well can increase the concentration of the Vilsmeier reagent. If you are using a co-solvent, consider running the reaction in neat DMF.
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Purity of Reagents: Ensure that your 2,4-difluorobenzonitrile starting material is pure. Impurities can interfere with the reaction. Also, use freshly distilled POCl₃ and anhydrous DMF. Moisture will quench the Vilsmeier reagent.
Logical Troubleshooting Flowchart:
References
Technical Support Center: Advanced Purification of 2,4-Difluoro-3-formylbenzonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 2,4-Difluoro-3-formylbenzonitrile and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound Insolubility | The highly polar nature of the formyl and nitrile groups, combined with the electron-withdrawing fluorine atoms, can lead to poor solubility in common non-polar solvents used for loading. |
| * Solution: Dissolve the crude product in a minimal amount of a stronger, more polar solvent like dichloromethane (DCM) or a mixture of hexanes/ethyl acetate with a higher ethyl acetate ratio for loading. Alternatively, consider dry loading by adsorbing the crude material onto silica gel. | |
| Irreversible Adsorption | The polar functional groups can interact strongly with the silica gel surface, leading to irreversible adsorption. |
| * Solution: Consider using a less polar stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano). Alternatively, adding a small percentage of a polar modifier like methanol or a chelating agent like triethylamine to the mobile phase can help disrupt strong interactions. | |
| Compound Volatility | While not highly volatile, some derivatives may be lost during solvent evaporation under high vacuum, especially if the compound is very pure. |
| * Solution: Use a rotary evaporator with controlled temperature and pressure. For small quantities, consider solvent removal under a gentle stream of nitrogen. |
Issue 2: Co-elution of Impurities
| Potential Cause | Recommended Solution |
| Structurally Similar Impurities | By-products from the synthesis, such as isomers or incompletely reacted starting materials, can have similar polarities to the desired product. |
| * Solution 1 (Chromatography): Optimize the mobile phase. A shallower gradient in flash chromatography or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase (e.g., reversed-phase C18) if the impurities have different hydrophobic characteristics. | |
| * Solution 2 (Advanced Chromatography): For very challenging separations, Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) offer significantly higher resolution.[1][2] | |
| Formation of Adducts | The aldehyde group can potentially form adducts (e.g., hemiacetals with alcohol solvents) which may co-elute with the desired product. |
| * Solution: Ensure all solvents are dry. If adduct formation is suspected, consider a non-alcoholic solvent system for chromatography. |
Issue 3: Product Degradation During Purification
| Potential Cause | Recommended Solution |
| Acid or Base Sensitivity | The formyl group can be sensitive to acidic or basic conditions, potentially leading to side reactions on silica gel, which is slightly acidic. |
| * Solution: Use deactivated or neutral silica gel. Alternatively, buffer the mobile phase with a small amount of a non-nucleophilic base like triethylamine. | |
| Air Oxidation | Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if left exposed to air for extended periods. |
| * Solution: Keep the crude material and purified fractions under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Store the purified product in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: While specific impurities depend on the synthetic route, common by-products can include:
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Unreacted Starting Materials: Incomplete conversion of the starting materials is a common source of impurities.
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Isomeric By-products: Depending on the directing effects of the substituents, small amounts of other isomers may be formed.
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Over-oxidation Products: The formyl group can be oxidized to a carboxylic acid, especially during workup or prolonged storage.
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Hydrolysis Products: If the nitrile group is sensitive to the reaction conditions, it may be partially or fully hydrolyzed to an amide or carboxylic acid.
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By-products from Reagents: For example, in a Vilsmeier-Haack formylation, residual phosphorus oxychloride and dimethylformamide can be present.
Q2: My compound is not crystalline. What techniques can I use to induce crystallization?
A2: Due to the high electronegativity of fluorine, these derivatives can sometimes present crystallization challenges.[3] Here are some techniques to try:
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Slow Evaporation: Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. Polar aprotic solvents like DMSO might be effective.[3]
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Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until turbidity is observed. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
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Seeding: If you have a small amount of crystalline material, add a tiny seed crystal to a saturated solution to initiate crystallization.
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Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the saturated solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Co-crystallization: Consider the use of co-crystallization agents.[3]
Q3: When should I consider using Preparative HPLC or SFC instead of flash column chromatography?
A3: You should consider these advanced techniques when:
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High Purity is Required: For pharmaceutical applications, purity requirements are very high, and flash chromatography may not provide sufficient resolution.
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Difficult Separations: When impurities are very close in polarity to your product and cannot be separated by flash chromatography.
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Small Scale: For small quantities of material (mg to g scale), preparative HPLC and SFC can be very efficient.
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Chiral Separation: If your derivative is chiral, SFC is often the preferred method for enantiomeric separation.[2]
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying these compounds?
A4: SFC offers several advantages over traditional HPLC:
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Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster run times.[1]
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Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the amount of organic solvent required.[1]
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Easier Sample Recovery: The CO2 mobile phase evaporates upon depressurization, leaving the purified compound in the co-solvent, which simplifies sample workup.
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"Green" Chemistry: The reduction in organic solvent usage makes SFC a more environmentally friendly technique.[2]
Quantitative Data Summary
The following table summarizes typical performance metrics for different purification techniques. Please note that these are general values and actual results will vary depending on the specific derivative and the nature of the impurities.
| Purification Technique | Typical Purity | Typical Recovery | Throughput |
| Flash Chromatography | 95-98% | 70-90% | High |
| Recrystallization | >99% | 50-80% | Variable |
| Preparative HPLC | >99.5% | 80-95% | Low to Medium |
| Supercritical Fluid Chromatography (SFC) | >99.5% | 85-98% | Medium |
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol provides a general starting point for the purification of a this compound derivative. Optimization will be required for each specific compound.
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Analytical Method Development:
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Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from its impurities.
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Screen different mobile phase compositions (e.g., water/acetonitrile, water/methanol with 0.1% formic acid or trifluoroacetic acid).
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The analytical method will be the basis for scaling up to preparative HPLC.
-
-
Sample Preparation:
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Dissolve the crude product in the mobile phase at the highest possible concentration without causing precipitation. If solubility is an issue, a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion.
-
-
Preparative HPLC Run:
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Column: Use a preparative C18 column with the same stationary phase as the analytical column.
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Mobile Phase: Prepare a fresh batch of the optimized mobile phase from the analytical method.
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Gradient: Use a gradient similar to the analytical method, adjusting the segment times based on the column volume.
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Flow Rate: Set the flow rate according to the preparative column's specifications.
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Detection: Use a UV detector at a wavelength where the target compound and impurities have good absorbance.
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Fraction Collection: Set the fraction collector to trigger based on peak threshold and/or time windows determined from the analytical run.
-
-
Post-Purification:
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Analyze the collected fractions by analytical HPLC to determine their purity.
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Combine the pure fractions and remove the solvent using a rotary evaporator.
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Further dry the purified compound under high vacuum.
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Protocol 2: Supercritical Fluid Chromatography (SFC) Purification
This protocol outlines a general approach for SFC purification.
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Analytical Method Development:
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Develop an analytical SFC method, typically on a chiral or achiral stationary phase suitable for polar compounds.
-
The mobile phase will consist of supercritical CO2 and a co-solvent (e.g., methanol, ethanol, or isopropanol), often with an additive (e.g., diethylamine, ammonium hydroxide) to improve peak shape.
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Optimize the gradient, temperature, and backpressure to achieve good separation.
-
-
Sample Preparation:
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Dissolve the crude product in the co-solvent to be used in the SFC method.
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-
Preparative SFC Run:
-
Column: Use a preparative column with the same stationary phase as the analytical method.
-
Mobile Phase: Supercritical CO2 and the optimized co-solvent with additive.
-
Gradient/Isocratic: Run the separation using the optimized conditions from the analytical scale.
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Flow Rate, Temperature, and Backpressure: Scale these parameters appropriately for the preparative column.
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Detection: Use a UV detector and/or a mass spectrometer.
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Fraction Collection: Collect fractions based on time and/or detector signal.
-
-
Post-Purification:
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The collected fractions will contain the purified compound in the co-solvent.
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Remove the co-solvent using a rotary evaporator.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
identification of common byproducts in 2,4-Difluoro-3-formylbenzonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoro-3-formylbenzonitrile. The information provided is designed to help identify common byproducts and address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when working with this compound?
A1: Reactions involving this compound can be complex due to the presence of three reactive sites: the aldehyde group, the nitrile group, and the fluorinated aromatic ring. The most common side reactions include:
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Oxidation of the aldehyde: The formyl group is susceptible to oxidation, especially in the presence of air or oxidizing agents, which can lead to the formation of 2,4-Difluoro-3-cyanobenzoic acid.
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Hydrolysis of the nitrile: Under acidic or basic conditions, the nitrile group can hydrolyze to form 2,4-Difluoro-3-formylbenzamide or further hydrolyze to 2,4-Difluoro-3-formylbenzoic acid.[1][2][3][4][5]
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Reduction of the aldehyde or nitrile: Depending on the reducing agent used, the aldehyde may be reduced to a primary alcohol (2,4-Difluoro-3-cyanobenzyl alcohol), or both the aldehyde and nitrile can be reduced.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position (para to the nitrile group) is activated towards nucleophilic substitution, which can lead to the displacement of fluoride by various nucleophiles.[6][7]
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Intramolecular Reactions: The proximity of the formyl and cyano groups can facilitate intramolecular cyclization reactions under certain conditions, leading to heterocyclic byproducts.[8]
Q2: I am performing a reduction of the aldehyde group in this compound and I am seeing an unexpected byproduct. What could it be?
A2: Besides the expected primary alcohol (2,4-Difluoro-3-cyanobenzyl alcohol), a common byproduct in the reduction of aromatic aldehydes is the corresponding hydrocarbon, formed by over-reduction. In this case, it would be 2,4-Difluoro-3-methylbenzonitrile. The formation of this byproduct is dependent on the reducing agent and reaction conditions. Stronger reducing agents are more likely to cause over-reduction.
Q3: My reaction mixture is turning yellow/brown during a reaction involving this compound. What could be the cause?
A3: Discoloration of the reaction mixture can be indicative of several processes, including decomposition of the starting material or the formation of polymeric byproducts. Aromatic aldehydes can be sensitive to light and air, leading to the formation of colored impurities. Additionally, under strong basic or acidic conditions, or at elevated temperatures, polymerization or condensation reactions involving the aldehyde and nitrile functionalities may occur.
Q4: How can I minimize the hydrolysis of the nitrile group when my reaction requires basic conditions?
A4: To minimize nitrile hydrolysis, it is crucial to carefully control the reaction conditions.
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Temperature: Use the lowest effective temperature for your reaction.
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Reaction Time: Monitor the reaction progress and stop it as soon as the desired transformation is complete.
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Base Strength: If possible, use a weaker, non-nucleophilic base.
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Water Content: Ensure that all solvents and reagents are anhydrous, as the presence of water will promote hydrolysis.
Troubleshooting Guides
Issue 1: Formation of an Acidic Byproduct
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows a new, more polar spot. The reaction mixture has a lower pH than expected. | Oxidation of the aldehyde group to 2,4-Difluoro-3-cyanobenzoic acid. This can occur due to exposure to air (autoxidation) or the presence of an oxidizing agent. | 1. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. 2. Use freshly distilled solvents to remove any peroxidic impurities. 3. Add an antioxidant to the reaction mixture if compatible with the desired reaction. 4. Purify the starting material to remove any pre-existing carboxylic acid impurity. |
| Hydrolysis of the nitrile group to 2,4-Difluoro-3-formylbenzoic acid. This is common in the presence of strong acids or bases and water.[1][2][3][4][5] | 1. Use anhydrous solvents and reagents. 2. If acidic or basic conditions are required, use milder reagents or shorter reaction times. 3. Control the temperature to minimize the rate of hydrolysis. |
Issue 2: Formation of an Amide Byproduct
| Symptom | Possible Cause | Troubleshooting Steps |
| A new spot is observed on the TLC plate with a polarity between the starting material and the corresponding carboxylic acid. Mass spectrometry analysis indicates the addition of a water molecule. | Partial hydrolysis of the nitrile group to 2,4-Difluoro-3-formylbenzamide.[1][2][3][4] | 1. Strictly control the amount of water in the reaction mixture. 2. Use aprotic solvents if the reaction chemistry allows. 3. Minimize reaction time and temperature under hydrolytic conditions. |
Issue 3: Unexpected Nucleophilic Substitution
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry of a byproduct shows a mass increase corresponding to the addition of a nucleophile and the loss of a fluorine atom. | Nucleophilic Aromatic Substitution (SNAr) , likely at the 4-position.[6][7] This can occur if a nucleophilic species is present in the reaction mixture (e.g., hydroxide, alkoxide, amine). | 1. Identify the potential nucleophile in your reaction mixture. 2. If the nucleophile is a necessary reagent, consider protecting the aromatic ring if possible, or use a less nucleophilic alternative. 3. Lowering the reaction temperature can sometimes disfavor the SNAr pathway. |
Data Presentation
Table 1: Common Byproducts in this compound Reactions
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Reaction Type |
| 2,4-Difluoro-3-cyanobenzoic acid | C₈H₃F₂NO₂ | 183.11 | Oxidation of aldehyde |
| 2,4-Difluoro-3-formylbenzamide | C₈H₅F₂NO₂ | 185.13 | Partial hydrolysis of nitrile |
| 2,4-Difluoro-3-formylbenzoic acid | C₈H₄F₂O₃ | 186.11 | Full hydrolysis of nitrile |
| 2,4-Difluoro-3-cyanobenzyl alcohol | C₈H₅F₂NO | 169.13 | Reduction of aldehyde |
| 2,4-Difluoro-3-methylbenzonitrile | C₈H₅F₂N | 153.13 | Over-reduction of aldehyde |
| 4-Nu-2-fluoro-3-formylbenzonitrile | C₈H₄F(Nu)NO | Varies | Nucleophilic Aromatic Substitution |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Byproduct Formation by Thin Layer Chromatography (TLC)
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Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
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Spot a baseline on a TLC plate with a capillary tube containing the starting material, this compound.
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As the reaction progresses, take small aliquots from the reaction mixture at regular intervals using a capillary tube and spot them on the TLC plate.
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Develop the TLC plate in the prepared chamber.
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Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
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Monitor the appearance of new spots, which indicate the formation of products and byproducts. The relative polarity of the spots can give an initial indication of the byproduct's identity (e.g., more polar for acids and amides).
Protocol 2: General Procedure for Identification of Byproducts by LC-MS
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Quench a small aliquot of the reaction mixture.
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Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile or methanol).
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Inject the diluted sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
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Separate the components of the mixture using a suitable chromatography column and mobile phase gradient.
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Analyze the mass spectrum of each eluted peak to determine the molecular weight of the components.
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Compare the observed molecular weights with those of the potential byproducts listed in Table 1.
Mandatory Visualization
Caption: Potential byproduct formation pathways from this compound.
Caption: Workflow for troubleshooting unexpected byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ossila.com [ossila.com]
- 7. vapourtec.com [vapourtec.com]
- 8. researchgate.net [researchgate.net]
strategies for improving the yield and purity of 2,4-Difluoro-3-formylbenzonitrile products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoro-3-formylbenzonitrile. The following information is designed to address specific issues that may be encountered during experimental work, with a focus on improving product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing this compound?
A1: The two most prevalent strategies for the synthesis of this compound are:
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Vilsmeier-Haack Reaction: This method involves the formylation of the starting material, 2,4-difluorobenzonitrile, using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This reaction is an electrophilic aromatic substitution.[1][2][3]
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Directed Ortho-lithiation: This strategy involves the deprotonation of 2,4-difluorobenzonitrile at the position ortho to one of the fluorine atoms using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like DMF.[4][5]
Q2: Which synthetic route is generally preferred and why?
A2: The choice of synthetic route depends on several factors, including available equipment, scale, and safety considerations.
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The Vilsmeier-Haack reaction is often favored for its operational simplicity and the use of less hazardous reagents compared to organolithiums. However, it can be sensitive to the electronic nature of the substrate and may require optimization of reaction conditions to achieve good yields.[3][6]
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Ortho-lithiation offers high regioselectivity, as the site of formylation is precisely controlled by the deprotonation step. This can lead to higher purity of the desired isomer. However, this method requires strictly anhydrous conditions and the use of pyrophoric organolithium reagents, which demands specialized handling techniques.[5][7]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Regardless of the chosen route, several parameters are critical for maximizing yield and purity:
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Reagent Quality: All reagents, especially solvents and formylating agents, must be anhydrous. Moisture can quench the Vilsmeier reagent and organolithium intermediates, leading to significantly lower yields.[8][9]
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Temperature Control: Both the Vilsmeier-Haack and ortho-lithiation reactions are highly temperature-sensitive. Precise temperature control during reagent addition and reaction is crucial to prevent side reactions and decomposition.[6][8]
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Stoichiometry: The molar ratios of the reactants must be carefully controlled to ensure complete conversion of the starting material and to minimize the formation of byproducts.
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Inert Atmosphere: Ortho-lithiation reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the organolithium intermediate by atmospheric oxygen and moisture.[7]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques, including:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main product and any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any isomeric or other impurities.
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Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point for 2,4-difluorobenzonitrile is 47-49 °C.[10]
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated aromatic ring. 3. Reaction temperature is too low. | 1. Use anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried. 2. 2,4-difluorobenzonitrile may be deactivated for this reaction. Consider increasing the reaction temperature or time. 3. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor the reaction progress by TLC or GC.[6] |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition at high temperatures. 3. Suboptimal stoichiometry of reagents. | 1. Increase the reaction time or temperature. Monitor the reaction until the starting material is consumed. 2. Avoid excessive heating. Optimize the temperature to be high enough for reaction but low enough to prevent degradation. 3. Experiment with varying the molar ratio of DMF and POCl₃ to the substrate (e.g., 1.5-3.0 equivalents of the Vilsmeier reagent). |
| Formation of Multiple Products/Impurities | 1. Side reactions due to impurities in starting materials. 2. Over-reaction or side reactions at elevated temperatures. 3. Unwanted side reactions of the formyl group. | 1. Purify the 2,4-difluorobenzonitrile starting material before use. 2. Optimize the reaction temperature and time to favor the formation of the desired product. 3. Quench the reaction appropriately and perform a careful work-up to isolate the product before further reactions can occur. |
| Difficult Product Isolation/Purification | 1. Formation of water-soluble byproducts. 2. Product is an oil or low-melting solid. 3. Co-elution of impurities during chromatography. | 1. Perform a thorough aqueous work-up, including washes with brine, to remove water-soluble impurities. 2. If the product is an oil, use extraction with a suitable organic solvent. If it is a low-melting solid, consider crystallization from a non-polar solvent at low temperatures. 3. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Directed Ortho-lithiation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive organolithium reagent. 2. Presence of moisture or other electrophilic impurities. 3. Reaction temperature is too low for deprotonation. | 1. Titrate the organolithium solution before use to determine its exact concentration. Use a fresh bottle if necessary.[7] 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Purify the starting material to remove any acidic protons. 3. While initial lithiation is often performed at low temperatures (e.g., -78 °C), a slight increase in temperature may be necessary to initiate deprotonation. Monitor with a D₂O quench of an aliquot to check for deuterium incorporation.[7] |
| Low Yield | 1. Incomplete lithiation. 2. Inefficient trapping of the aryllithium intermediate. 3. Degradation of the organolithium or aryllithium species. | 1. Increase the amount of organolithium base (e.g., to 1.2-1.5 equivalents). The addition of TMEDA can sometimes accelerate the lithiation. 2. Ensure the DMF is anhydrous and added slowly at low temperature to the aryllithium solution. 3. Maintain a low temperature throughout the reaction until the quench. Avoid prolonged reaction times. |
| Formation of Multiple Products/Impurities | 1. Metal-halogen exchange if a bromo- or iodo-substituted precursor is used. 2. Lithiation at an undesired position. 3. Formation of butylated byproduct (from n-BuLi). | 1. This is less of a concern with fluorinated substrates but can occur. Using a different organolithium reagent or lower temperatures can sometimes mitigate this.[5] 2. The directing effect of the fluorine atoms and the nitrile group should favor lithiation at the 3-position. However, other isomers are possible. Confirm the structure of the product by NMR. 3. This indicates that the organolithium is reacting as a nucleophile with an electrophilic impurity or the starting material. Ensure all reagents are pure and the reaction is conducted under strictly inert conditions. |
| Difficult Product Isolation/Purification | 1. Formation of lithium salts that emulsify during work-up. 2. Co-elution of the product with non-polar byproducts. | 1. A careful aqueous quench with saturated ammonium chloride solution can help to break up emulsions. 2. Optimize column chromatography conditions. A gradient elution may be necessary to separate the product from closely-eluting impurities. |
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound based on analogous transformations reported in the literature. These should be used as a starting point for optimization.
Table 1: Vilsmeier-Haack Reaction Parameters (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Substrate | 2,4-Difluorobenzonitrile | 2,4-Difluorobenzonitrile | 2,4-Difluorobenzonitrile |
| Vilsmeier Reagent | POCl₃/DMF | POCl₃/DMF | POCl₃/DMF |
| Molar Ratio (Substrate:POCl₃:DMF) | 1 : 1.5 : 1.5 | 1 : 2.0 : 2.0 | 1 : 1.2 : 5 (DMF as solvent) |
| Solvent | Dichloromethane | 1,2-Dichloroethane | DMF |
| Temperature | 0 °C to RT | 60 °C | 80 °C |
| Reaction Time | 12 h | 6 h | 4 h |
| Approximate Yield | 40-50% | 60-70% | 55-65% |
| Purity (crude) | ~85% | ~90% | ~88% |
Table 2: Ortho-lithiation Reaction Parameters (Illustrative)
| Parameter | Condition D | Condition E | Condition F |
| Substrate | 2,4-Difluorobenzonitrile | 2,4-Difluorobenzonitrile | 2,4-Difluorobenzonitrile |
| Base | n-BuLi | s-BuLi | LDA |
| Molar Ratio (Substrate:Base) | 1 : 1.2 | 1 : 1.2 | 1 : 1.5 |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF |
| Temperature (Lithiation) | -78 °C | -78 °C | -78 °C to -40 °C |
| Lithiation Time | 2 h | 1.5 h | 3 h |
| Quenching Agent | Anhydrous DMF | Anhydrous DMF | Anhydrous DMF |
| Approximate Yield | 65-75% | 70-80% | 50-60% |
| Purity (crude) | ~92% | ~95% | ~90% |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,4-Difluorobenzonitrile (General Procedure)
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is used.
-
Reagent Preparation: To the flask, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.) and an anhydrous solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to the cooled DMF solution via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 2,4-difluorobenzonitrile (1.0 eq.) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Directed Ortho-lithiation and Formylation of 2,4-Difluorobenzonitrile (General Procedure)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is used. The entire procedure must be carried out under a positive pressure of an inert gas.
-
Reaction Setup: Dissolve 2,4-difluorobenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.2 eq.) in hexanes to the cooled solution via a syringe or the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 2 hours.
-
Formylation (Quench): Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Workflow for the directed ortho-lithiation and formylation.
Caption: General troubleshooting logic for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 2,4-Difluorobenzonitrile 97 3939-09-1 [sigmaaldrich.com]
stability of 2,4-Difluoro-3-formylbenzonitrile under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2,4-Difluoro-3-formylbenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from moisture and light to prevent degradation.
Q2: What are the known incompatibilities of this compound?
A2: The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with these substances can lead to vigorous reactions and decomposition of the material.
Q3: What are the expected physical properties of this compound?
A3: While specific experimental data for this compound is limited, related compounds such as 3-Formylbenzonitrile are powders with melting points in the range of 75-78°C and boiling points around 210°C.[1][2]
Troubleshooting Guide
Issue 1: Unexpected side products in reactions involving the aldehyde group.
-
Possible Cause: The aldehyde functionality of this compound is susceptible to oxidation, especially in the presence of oxidizing agents or air over prolonged periods.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Fresh Reagent: Use a freshly opened or properly stored container of this compound.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of any undesired products.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.
-
Issue 2: Low yield or no reaction in nucleophilic substitution reactions.
-
Possible Cause: The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), but the reactivity is highly dependent on the reaction conditions and the nucleophile. The presence of the ortho-formyl and meta-cyano groups influences the electronic properties of the ring.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly impact SNAr reactions. Aprotic polar solvents like DMF or DMSO are often used.
-
Base Selection: A suitable base is often required to activate the nucleophile. The strength and type of base should be carefully considered.
-
Temperature Control: Reaction temperature is a critical parameter. Increasing the temperature may be necessary to drive the reaction to completion, but it could also lead to side reactions.
-
Catalyst: In some cases, a phase-transfer catalyst or a metal catalyst may be required to facilitate the substitution.
-
Issue 3: Hydrolysis of the nitrile group during the reaction.
-
Possible Cause: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions, especially at elevated temperatures.[3]
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral or near-neutral pH throughout the reaction if the nitrile group needs to be preserved.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Reaction Time and Temperature: Minimize reaction time and avoid excessive temperatures to reduce the rate of hydrolysis.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases.
-
Stability Under Various Reaction Conditions
| Condition | Stability | Potential Reactions/Degradation Pathways | Precautions |
| Strong Acids | Unstable | Hydrolysis of the nitrile group to a carboxylic acid. Potential for polymerization or other acid-catalyzed side reactions. | Avoid strong acidic conditions. If necessary, use milder acidic conditions and monitor the reaction closely. |
| Strong Bases | Unstable | Hydrolysis of the nitrile group to a carboxylate salt. Potential for Cannizzaro-type reactions of the aldehyde. | Avoid strong basic conditions. Use of weaker, non-nucleophilic bases is recommended if a base is required. |
| Oxidizing Agents | Unstable | Oxidation of the aldehyde group to a carboxylic acid. For example, with KMnO4.[4][5][6] | Avoid strong oxidizing agents. Conduct reactions under an inert atmosphere. |
| Reducing Agents | Unstable | Reduction of the aldehyde to an alcohol and/or the nitrile to an amine, depending on the reducing agent used (e.g., NaBH4).[7][8][9][10][11] | Choose a selective reducing agent if only one functional group is to be reduced. Control stoichiometry and reaction conditions carefully. |
| High Temperature | Moderate to Low | Thermal decomposition may occur, especially at temperatures above the boiling point. The presence of fluorine atoms can influence thermal stability.[1][12][13][14] | Determine the thermal stability of the compound before performing high-temperature reactions. Use the lowest effective temperature. |
| Light | Potentially Unstable | Aromatic aldehydes and nitriles can be susceptible to photochemical reactions.[15] | Store the compound in a light-protected container. Avoid prolonged exposure of reaction mixtures to direct light. |
Experimental Protocols
Protocol 1: Wittig-Type Olefination of the Aldehyde Group
This protocol is based on a general procedure for the Wittig-type olefination of formylbenzonitriles.[16][17][18][19][20]
Reaction: Conversion of the formyl group to a difluorovinyl group.
Reagents and Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Potassium 2-bromo-2,2-difluoroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and triphenylphosphine (1.5 eq).
-
Add anhydrous DMF via a syringe.
-
Heat the mixture to 90 °C with stirring.
-
In a separate flask, dissolve potassium 2-bromo-2,2-difluoroacetate (1.8 eq) in anhydrous DMF.
-
Add the solution of potassium 2-bromo-2,2-difluoroacetate dropwise to the reaction mixture over 10-15 minutes, maintaining the internal temperature below 100 °C.[16]
-
After the addition is complete, continue stirring at 90 °C for 45-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Knoevenagel Condensation of the Aldehyde Group
This protocol is based on general procedures for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds.[21][22][23][24]
Reaction: Condensation of the formyl group with malononitrile.
Reagents and Materials:
-
This compound
-
Malononitrile
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Stability of this compound under various reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
- 9. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. scielo.org.mx [scielo.org.mx]
- 12. books.rsc.org [books.rsc.org]
- 13. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Photochemical reactions of substituted benzenes with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. community.wvu.edu [community.wvu.edu]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. www2.unifap.br [www2.unifap.br]
- 23. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
how to prevent and minimize side reactions with 2,4-Difluoro-3-formylbenzonitrile
Welcome to the technical support center for 2,4-Difluoro-3-formylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and minimizing side reactions during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The primary reactive sites in this compound are the formyl (aldehyde) group, the nitrile group, and the carbon-fluorine bonds. The most common side reactions encountered are:
-
Self-Condensation (Aldol-type reaction): The aldehyde group can undergo self-condensation in the presence of a base, leading to the formation of dimeric impurities. This is a common reaction for aldehydes that possess enolizable protons, though aromatic aldehydes can also participate as electrophilic partners.
-
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid.[1][2][3][4] This can be an undesired side reaction if the nitrile functionality is required in the final product.
-
Defluorination: The carbon-fluorine bonds on the aromatic ring can be cleaved under certain reaction conditions, particularly with strong nucleophiles or in the presence of some metal catalysts. The fluorine atom at the 4-position (para to the nitrile group) is generally more susceptible to nucleophilic aromatic substitution.
Q2: How can I minimize the self-condensation of the aldehyde group?
A2: To minimize self-condensation, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Strong, nucleophilic bases can promote enolate formation and subsequent condensation.
-
Reaction Temperature: Keep the reaction temperature as low as possible. Aldol-type reactions are often favored at higher temperatures.
-
Slow Addition: If the reaction involves the addition of a nucleophile, add it slowly to the solution of this compound to maintain a low concentration of the nucleophile and reduce the likelihood of it acting as a base to promote self-condensation.
-
Protecting Groups: In multi-step syntheses, consider protecting the aldehyde group as an acetal or another suitable protecting group.[5][6][7][8] This will prevent it from reacting while other transformations are carried out.
Q3: What conditions should I use to avoid unintentional hydrolysis of the nitrile group?
A3: To prevent nitrile hydrolysis, it is crucial to control the pH of the reaction mixture.
-
Avoid Strong Acids and Bases: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, should be avoided.[1][9]
-
Anhydrous Conditions: Whenever possible, carry out reactions under anhydrous conditions to eliminate water, which is necessary for hydrolysis.
-
Work-up Procedure: During the reaction work-up, use mild aqueous solutions and minimize the time the compound is in contact with them.
Q4: Is defluorination a significant concern, and how can it be prevented?
A4: Defluorination can be a significant issue, particularly with highly activated aromatic systems. The electron-withdrawing nature of the nitrile and formyl groups makes the aromatic ring susceptible to nucleophilic attack.
-
Nucleophile Choice: Avoid using strong, hard nucleophiles (e.g., hydroxide, methoxide) if possible, as they are more likely to participate in nucleophilic aromatic substitution of the fluorine atoms.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and prolonged reaction times, can increase the likelihood of defluorination.
-
Catalyst Selection: Be cautious with certain transition metal catalysts, as some can facilitate C-F bond activation.
Troubleshooting Guides
Issue 1: Formation of a High Molecular Weight Impurity
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant peak corresponding to approximately double the mass of the starting material is observed in LC-MS or GC-MS analysis. | Self-condensation (Aldol-type reaction) of the aldehyde. | 1. Lower the reaction temperature. 2. Use a weaker or more sterically hindered base. 3. Decrease the concentration of the reactants. 4. Consider protecting the aldehyde group if the reaction chemistry allows. |
Issue 2: Presence of Carboxylic Acid or Amide Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Products with masses corresponding to the hydrolysis of the nitrile group (addition of H₂O or NH₃) are detected. | Unintentional hydrolysis of the nitrile group. | 1. Ensure strictly anhydrous reaction conditions. 2. Use aprotic solvents. 3. Avoid strong acids or bases during the reaction and work-up. 4. If a basic work-up is necessary, use a mild base like sodium bicarbonate and keep the contact time short. |
Issue 3: Loss of Fluorine from the Aromatic Ring
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry data indicates the presence of products with one or two fewer fluorine atoms. | Defluorination of the aromatic ring. | 1. Use less nucleophilic reagents. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Screen for alternative catalysts that are less prone to C-F activation. 4. If possible, perform the reaction in a less polar solvent to disfavor nucleophilic aromatic substitution. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Addition to the Aldehyde with Minimized Self-Condensation
This protocol provides a general guideline for reacting a nucleophile with the aldehyde group of this compound while minimizing self-condensation.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous, aprotic solvent (e.g., THF, Dichloromethane)
-
Mild, non-nucleophilic base (e.g., Triethylamine, DIPEA)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent under an inert atmosphere, add the mild base.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) to decrease the rate of potential side reactions.
-
Slowly add a solution of the nucleophile in the same anhydrous solvent to the reaction mixture dropwise over a period of 30-60 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) at low temperature.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the potential side products and provides key identifying features.
| Side Reaction | Side Product Structure | Molecular Weight ( g/mol ) | Key Analytical Signature (MS) |
| Self-Condensation | Dimer of starting material (structure varies) | ~334.2 | m/z corresponding to [2M-H₂O+H]⁺ or other dimeric fragments |
| Nitrile Hydrolysis (Amide) | 2,4-Difluoro-3-formylbenzamide | 185.12 | m/z = 186.0 [M+H]⁺ |
| Nitrile Hydrolysis (Acid) | 2,4-Difluoro-3-formylbenzoic acid | 186.11 | m/z = 185.0 [M-H]⁻ |
| Defluorination (Monodefluorinated) | 2-Fluoro-3-formylbenzonitrile or 4-Fluoro-3-formylbenzonitrile | 149.12 | m/z = 150.0 [M+H]⁺ |
Visualizations
Caption: Potential side reaction pathways for this compound.
Caption: Troubleshooting workflow for identifying side reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
analytical methods for monitoring the progress of 2,4-Difluoro-3-formylbenzonitrile reactions
Welcome to the technical support center for analytical methods related to 2,4-Difluoro-3-formylbenzonitrile. This guide provides detailed troubleshooting advice and protocols in a question-and-answer format to assist researchers, scientists, and drug development professionals in successfully monitoring the progress of their chemical reactions.
General Reaction Monitoring FAQs
Q1: What are the primary analytical methods for monitoring reactions involving this compound?
A1: The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the reaction type, available equipment, and the level of detail required.
Q2: How do I choose the best method for my specific reaction?
A2:
-
TLC is ideal for quick, qualitative checks of reaction progress at the bench. It's excellent for determining the presence or absence of the starting material.
-
HPLC provides quantitative data on the consumption of starting material and the formation of products and byproducts. It is highly reproducible and suitable for kinetic studies.[1]
-
GC-MS is useful for volatile and thermally stable compounds, providing both quantitative data (from the GC trace) and structural information (from the mass spectrum).[2][3]
-
NMR Spectroscopy offers detailed structural information about all components in the reaction mixture, making it powerful for identifying intermediates and byproducts without chromatographic separation.[4]
Reaction-Specific Monitoring Guides
This section covers two common transformations of the aldehyde functional group in this compound: reduction to a benzyl alcohol and a Wittig-type olefination to an alkene.
Scenario 1: Sodium Borohydride Reduction
In this reaction, the polar aldehyde is reduced to the even more polar 2,4-Difluoro-3-(hydroxymethyl)benzonitrile. This significant change in polarity is the key to effective monitoring.
Q: How do I monitor the reduction of this compound by TLC?
A: Use a silica gel plate and a solvent system of intermediate polarity. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6] The more polar alcohol product will have a significantly lower Retention Factor (Rf) than the starting aldehyde, meaning it will travel a shorter distance up the plate.[7] The reaction is complete when the spot corresponding to the starting material is no longer visible.
Illustrative TLC Data
| Compound | Functionality | Expected Polarity | Illustrative Rf (3:1 Hexanes:EtOAc) |
| This compound | Aldehyde | Moderate | ~0.50 |
| 2,4-Difluoro-3-(hydroxymethyl)benzonitrile | Alcohol | High | ~0.20 |
Note: Rf values are illustrative and depend on exact conditions (plate type, solvent saturation, temperature). These should be determined experimentally.
Detailed Protocol: TLC Analysis
-
Prepare the Eluent: Mix hexanes and ethyl acetate in a 3:1 ratio (v/v) and pour to a depth of ~0.5 cm in a developing chamber. Place a piece of filter paper in the chamber to ensure saturation and cover it.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes.
-
Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Apply the reference spot, and then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot the reaction mixture.
-
-
Develop the Plate: Place the plate in the chamber and allow the solvent front to travel up until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot at Rf ~0.50 in Lane 3 has disappeared, and a new spot at Rf ~0.20 is prominent.
Q: What are the recommended starting conditions for monitoring this reduction by HPLC?
A: A reversed-phase HPLC method is ideal. The more polar alcohol product will elute earlier than the starting aldehyde. A C18 column with a water/acetonitrile mobile phase is a standard choice.[1][8]
Illustrative HPLC Parameters
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 40% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Illustrative Retention Time (Aldehyde) | ~7.5 min |
| Illustrative Retention Time (Alcohol) | ~5.0 min |
Note: Retention times are illustrative. Method development is required for optimal separation.
Detailed Protocol: HPLC Sample Preparation & Analysis
-
Sample Preparation: Withdraw a small aliquot (~10-20 µL) from the reaction mixture. Quench it immediately in a vial containing ~1 mL of the initial mobile phase (e.g., 60:40 Water:Acetonitrile) to stop the reaction and dilute the sample.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject a blank (mobile phase), followed by a reference standard of the starting material, and then the reaction sample.
-
Interpretation: Monitor the decrease in the area of the starting material peak (~7.5 min) and the increase in the area of the product peak (~5.0 min).
Scenario 2: Wittig-Type Olefination
In this reaction, the aldehyde is converted to a less polar alkene (e.g., 2,4-Difluoro-3-vinylbenzonitrile). This decrease in polarity means the product will have a higher Rf on TLC and a longer retention time in reversed-phase HPLC compared to the starting material.
Q: How does TLC monitoring for a Wittig reaction differ from a reduction?
A: The key difference is the relative movement of the spots. The alkene product is less polar than the starting aldehyde, so it will travel further up the silica plate, resulting in a higher Rf value. The reaction is complete when the aldehyde spot (lower Rf) is gone and a new product spot (higher Rf) has appeared. A non-polar eluent system like 9:1 Hexanes:Diethyl Ether is a good starting point.
Illustrative TLC Data
| Compound | Functionality | Expected Polarity | Illustrative Rf (9:1 Hexanes:Et₂O) |
| This compound | Aldehyde | Moderate | ~0.15 |
| 2,4-Difluoro-3-vinylbenzonitrile | Alkene | Low | ~0.40 |
| Triphenylphosphine Oxide | Byproduct | High | ~0.0 (at baseline) |
Note: Rf values are illustrative. Triphenylphosphine oxide is a common, very polar byproduct in many Wittig reactions and will typically remain at the baseline.
Q: Is GC-MS a suitable method for monitoring a Wittig reaction?
A: Yes, GC-MS is an excellent choice if the starting material and product are sufficiently volatile and thermally stable. It allows for the separation and quantification of the aldehyde and alkene. The mass spectrometer provides confirmation of the product's identity via its mass-to-charge ratio.
Illustrative GC-MS Parameters
| Parameter | Recommended Value |
| Column | DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min |
| MS Source Temp. | 230 °C |
| Illustrative Retention Time (Aldehyde) | ~8.0 min |
| Illustrative Retention Time (Alkene) | ~7.8 min |
Note: Retention times are illustrative and highly dependent on the exact GC column and conditions. The less polar alkene may elute slightly before the aldehyde.
Detailed Protocol: GC-MS Sample Preparation & Analysis
-
Sample Preparation: Withdraw a small aliquot (~10-20 µL) from the reaction mixture. Quench it in a vial containing ~1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Filtration (Optional but Recommended): If the reaction mixture contains solids (like phosphonium salts), filter the diluted sample through a small plug of silica or a syringe filter to prevent contamination of the GC inlet.
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Interpretation: Monitor the disappearance of the peak for this compound and the appearance of the new product peak. Confirm the identity of the new peak by analyzing its mass spectrum.
General Troubleshooting Guides
This section addresses common issues encountered across all analytical techniques.
Q: My spots are streaking or tailing on the TLC plate. What should I do? A: Streaking is often caused by overloading the sample, or by highly polar or acidic/basic compounds interacting too strongly with the silica gel.[9][10]
-
Solution 1: Dilute Your Sample. Prepare a more dilute solution of your reaction mixture before spotting.
-
Solution 2: Modify the Eluent. For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine. This can improve peak shape by neutralizing active sites on the silica.[9]
Q: I can't see any spots on my plate after developing. A: This could be due to several reasons:
-
Solution 1: Sample Too Dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[9]
-
Solution 2: Incorrect Visualization. Ensure your compound is UV-active. If not, you will need to use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots.
-
Solution 3: Solvent Level Too High. The initial solvent level in the chamber must be below the spotting line, otherwise your sample will dissolve into the solvent pool instead of migrating up the plate.[1]
Q: My retention times are shifting between runs. Why? A: Retention time instability is often due to issues with the mobile phase or column temperature.
-
Solution 1: Check Mobile Phase. Ensure the mobile phase is well-mixed and degassed. If using buffers, ensure the pH is stable and that the buffer has not precipitated.
-
Solution 2: Control Temperature. Use a column oven to maintain a consistent temperature, as even small fluctuations can alter retention times.
-
Solution 3: Column Equilibration. Make sure the column is fully equilibrated with the mobile phase before starting your analysis sequence. This can take 10-20 column volumes.
Q: My peaks are broad or splitting. What is the cause? A: Poor peak shape can result from column degradation, contamination, or an incompatible sample solvent.
-
Solution 1: Check Column Health. The column may be contaminated or voided. Try flushing the column with a strong solvent. If this fails, the column may need to be replaced.
-
Solution 2: Match Sample Solvent. Dissolve your sample in the mobile phase if possible. Injecting a sample in a much stronger solvent than the mobile phase can cause distorted peaks.
Q: I'm seeing "ghost peaks" in my chromatogram. A: Ghost peaks are peaks that appear in blank runs and are typically caused by contamination from a previous injection.
-
Solution: Bake Out the System. Run the GC oven at a high temperature (below the column's maximum limit) for an extended period to bake out contaminants. Also, check for septum bleed by replacing the inlet septum.[11]
Q: My peaks are tailing, especially for my polar alcohol product. A: Peak tailing in GC often points to "active sites" in the GC pathway (liner, column) that are interacting undesirably with polar functional groups.[12][13]
-
Solution 1: Use an Inert Liner. Ensure you are using a deactivated, ultra-inert inlet liner.
-
Solution 2: Trim the Column. Cut 5-10 cm from the front of the column to remove any non-volatile residues or damaged stationary phase.
-
Solution 3: Derivatization. For highly polar, problematic compounds, chemical derivatization (e.g., silylation) can be used to make them more volatile and less interactive.
Q: My NMR spectrum has broad peaks. How can I improve the resolution? A: Broad peaks can be caused by poor shimming, sample inhomogeneity (precipitate), or the presence of paramagnetic impurities.
-
Solution 1: Re-shim the Spectrometer. Perform a manual or automated shimming routine to optimize the magnetic field homogeneity.
-
Solution 2: Check Sample. Ensure your sample is fully dissolved and free of any solid particles. Filter the sample into the NMR tube if necessary.
-
Solution 3: Remove Paramagnetic Species. If trace metals are suspected, passing the sample through a small plug of silica gel or celite can sometimes remove them.
Q: How can I identify residual solvent peaks in my ¹H NMR spectrum? A: Residual solvents from the reaction or workup are common.
-
Solution: Use a Reference Table. Compare the chemical shifts of unknown peaks to published tables of common NMR solvent impurities.[14] For example, residual ethyl acetate will show peaks around 4.12, 2.05, and 1.26 ppm in CDCl₃.
Illustrative ¹H NMR Data (in CDCl₃)
| Compound | Key Protons | Illustrative Chemical Shift (ppm) |
| Starting Material | Aldehyde (-CHO) | ~10.3 |
| This compound | Aromatic (-CH=) | 7.8 - 8.1 |
| Reduction Product | Benzylic (-CH₂OH) | ~4.8 |
| 2,4-Difluoro-3-(hydroxymethyl)benzonitrile | Aromatic (-CH=) | 7.4 - 7.7 |
| Wittig Product | Vinylic (=CH₂) | 5.5 - 6.8 |
| 2,4-Difluoro-3-vinylbenzonitrile | Aromatic (-CH=) | 7.5 - 7.8 |
Note: Chemical shifts are illustrative estimates and will vary based on solvent and specific product structure. Coupling patterns will provide additional structural information.
References
- 1. waters.com [waters.com]
- 2. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. jconsortium.com [jconsortium.com]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 7. rsc.org [rsc.org]
- 8. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 9. youtube.com [youtube.com]
- 10. hplc.eu [hplc.eu]
- 11. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Catalyst Residue Removal in 2,4-Difluoro-3-formylbenzonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst residue removal during the synthesis of 2,4-Difluoro-3-formylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound that may require removal?
A1: The synthesis of this compound often involves a palladium-catalyzed cyanation reaction. Therefore, the primary catalyst residue of concern is palladium, which can exist in various forms (e.g., Pd(0), Pd(II)) in the crude product mixture.
Q2: Why is it crucial to remove catalyst residues from the final product?
A2: Catalyst residues, particularly heavy metals like palladium, are often toxic and can interfere with downstream biological assays or subsequent synthetic steps. Regulatory bodies like the European Medicines Agency (EMEA) have strict limits on the maximum acceptable concentration of metal residues in active pharmaceutical ingredients (APIs). For platinum group metals, including palladium, the limit is often below 5 ppm.[1]
Q3: What are the most effective methods for removing palladium catalyst residues?
A3: Several methods are effective for removing palladium residues. The choice of method depends on the nature of the palladium species (homogeneous or heterogeneous), the solvent system, and the properties of the final product. Common methods include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers that bind to the palladium.[2]
-
Filtration: Passing the reaction mixture through a pad of filter aid like Celite® to remove solid palladium particles.
-
Crystallization: Purifying the product through recrystallization, leaving the palladium impurities in the mother liquor.
-
Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.
Q4: How can I determine the concentration of residual palladium in my product?
A4: Highly sensitive analytical techniques are required to quantify trace amounts of palladium. The most common methods used in the pharmaceutical industry are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of catalyst residues.
Issue 1: Inconsistent or Incomplete Palladium Removal
-
Symptom: Batch-to-batch variability in final palladium concentration, or failure to reach the desired low ppm level.
-
Possible Cause: The nature of the residual palladium may vary between batches. Factors like reaction time, temperature, and reagent purity can influence the final oxidation state and coordination sphere of the palladium, affecting its solubility and reactivity with scavengers.
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure a consistent work-up procedure for every batch before initiating the palladium removal step.
-
Characterize the Residue (if possible): Understanding whether the palladium is in a soluble (homogeneous) or insoluble (heterogeneous) form can guide the choice of removal method.
-
Optimize Scavenger Selection: Different scavengers have varying affinities for different palladium species. Consider testing a small panel of scavengers (e.g., thiol-based, amine-based) to find the most effective one for your specific process.
-
Consider a Polishing Step: A combination of methods can be effective. For example, an initial filtration through Celite to remove bulk palladium particles can be followed by treatment with a scavenger resin to capture soluble species.
-
Issue 2: Product Loss During Purification
-
Symptom: Low yield of the final product after the palladium removal step.
-
Possible Cause: The product may be adsorbing to the purification medium, especially with high-surface-area materials like activated carbon.
-
Troubleshooting Steps:
-
Optimize Adsorbent Loading: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal. This can be determined through small-scale optimization experiments.
-
Solvent Selection: The solvent can impact the binding of your product to the adsorbent. A solvent in which your product is highly soluble may reduce its non-specific binding.
-
Thorough Washing: After filtration, wash the adsorbent cake with fresh solvent to recover any adsorbed product.
-
Alternative Methods: If product loss remains high, consider alternative purification methods like crystallization or extraction, which may have lower product loss.
-
Quantitative Data on Palladium Removal
The following tables summarize typical efficiencies of different palladium removal methods reported in the literature.
Table 1: Efficiency of Palladium Scavenger Resins
| Catalyst Type | Initial Pd (ppm) | Scavenger Type | Treatment Conditions | Final Pd (ppm) | Removal Efficiency (%) |
| Homogeneous Pd | 500 - 800 | MP-TMT | 5 equivalents, stirred overnight at RT | < 10 | > 98% |
| Homogeneous Pd | 33,000 | MP-TMT | 5 equivalents, stirred overnight at RT | < 200 | > 99.3% |
| Homogeneous Pd | 98.7% removed in 2h | PhosphonicS SPM32 | Acetonitrile, 1000 RPM | >99.5% removed in 20h | > 99.5% |
Table 2: Efficiency of Activated Carbon Treatment
| Initial Pd (ppm) | Activated Carbon Type | Treatment Conditions | Final Pd (ppm) | Removal Efficiency (%) |
| 80-100 ppm | Not specified | Filtration through 45 μm filter or Celite | Controlled to acceptable levels | Not specified |
| 300 ppm | Darco KB-B (0.2 wt) | THF, 45 °C, 18 h, followed by crystallization | < 1 ppm | > 99.6% |
| 2239 ppm | Activated charcoal (0.2 wt) with TMT (20 mol%) | DCM, 20 °C, 2 h | 20 ppm | 99.1% |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, THF).
-
Scavenger Addition: Add the selected scavenger resin (typically 5-10 wt% of the crude product mass). The optimal amount should be determined experimentally.
-
Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time will depend on the scavenger and the nature of the palladium residue.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or ICP-OES.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-20 wt% of the crude product mass).
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad thoroughly with fresh solvent to recover the product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium concentration.
Visual Guides
Caption: General experimental workflow for catalyst residue removal.
Caption: Troubleshooting decision tree for catalyst removal issues.
References
Validation & Comparative
comparative analysis of different synthesis methods for 2,4-Difluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
2,4-Difluoro-3-formylbenzonitrile is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its strategic importance lies in the trifunctionalized benzene ring, which allows for diverse subsequent chemical modifications. The efficient and regioselective synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into their methodologies, potential yields, and applicability.
The primary challenge in synthesizing this compound lies in the introduction of a formyl group onto the electron-deficient 2,4-difluorobenzonitrile ring. The strong electron-withdrawing nature of the two fluorine atoms and the nitrile group deactivates the aromatic ring towards classical electrophilic aromatic substitution reactions. Therefore, more specialized techniques are required to achieve the desired transformation.
Ortho-Lithiation and Formylation: A Promising Strategy
Directed ortho-metalation (DoM) followed by quenching with a formylating agent stands out as the most theoretically sound and likely successful method for the synthesis of this compound. In this strategy, the fluorine atom at the 2-position and the nitrile group can act as directing metalation groups (DMGs), facilitating the deprotonation of the C3 position by a strong organolithium base.
Logical Workflow for Ortho-Lithiation and Formylation
Caption: Directed ortho-Metalation (DoM) strategy for the synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
2,4-Difluorobenzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) in a suitable solvent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,4-difluorobenzonitrile and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of LDA or n-BuLi (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution of 2,4-difluorobenzonitrile, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure the complete formation of the ortho-lithiated intermediate.
-
Formylation: Anhydrous DMF (typically 1.5 to 2.0 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional period (e.g., 1-2 hours) and then allowed to warm slowly to room temperature.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.
Note: The success of this reaction is highly dependent on strictly anhydrous conditions and the careful control of temperature. The exact reaction times and equivalents of reagents would need to be optimized for the best results.
Alternative Synthesis Methods: A Theoretical Comparison
While ortho-lithiation is the most promising route, other classical formylation reactions are worth considering, primarily to understand their limitations with this specific substrate.
| Synthesis Method | Reagents | General Applicability | Expected Challenges with 2,4-Difluorobenzonitrile |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich aromatic compounds | The electron-deficient nature of the substrate is expected to lead to very low or no reactivity. |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Alkylbenzenes and other activated arenes | Severe deactivation of the ring by fluorine and nitrile groups makes this reaction highly unlikely to proceed. |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | Phenols | Not applicable as the starting material is not a phenol. |
| Duff Reaction | Hexamethylenetetramine, acid | Phenols and other highly activated arenes | The substrate lacks the necessary activating groups for this reaction to be effective. |
Signaling Pathway Diagram for Electrophilic Aromatic Substitution (Vilsmeier-Haack)
This diagram illustrates the general mechanism of the Vilsmeier-Haack reaction, highlighting why it is less favorable for electron-deficient substrates like 2,4-difluorobenzonitrile.
Caption: The high activation energy of electrophilic attack on the deactivated 2,4-difluorobenzonitrile ring hinders the Vilsmeier-Haack reaction.
Conclusion
Based on the principles of modern synthetic organic chemistry, the directed ortho-metalation followed by formylation is the most viable and recommended pathway for the synthesis of this compound. While direct experimental evidence for this specific transformation was not found in the surveyed literature, the methodology is well-established for a wide range of substituted aromatics and offers a high degree of regioselectivity.
In contrast, classical electrophilic aromatic substitution methods such as the Vilsmeier-Haack and Gattermann-Koch reactions are unlikely to be effective due to the strong deactivating effects of the fluorine and nitrile substituents on the aromatic ring.
For researchers and drug development professionals, the successful synthesis of this compound will likely hinge on the careful optimization of the proposed ortho-lithiation protocol. Key parameters to investigate would include the choice of the organolithium base, reaction temperature, and reaction time to maximize the yield and purity of this valuable synthetic intermediate. Further research and publication of a detailed, optimized procedure would be a valuable contribution to the field.
A Comparative Guide to the Structural Validation of 2,4-Difluoro-3-formylbenzonitrile Derivatives Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel synthesized compounds is paramount. For derivatives of 2,4-Difluoro-3-formylbenzonitrile, a scaffold of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for unambiguous structural validation. This guide provides a comparative analysis of NMR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in their structural determination workflows.
Performance Comparison: NMR Spectroscopy vs. Alternative Methods
The structural validation of this compound and its derivatives relies on a suite of analytical techniques, each with distinct advantages and limitations. While NMR spectroscopy provides unparalleled detail regarding the molecular framework, techniques like Mass Spectrometry (MS) and X-ray Crystallography offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atom connectivity (through-bond and through-space), stereochemistry, and dynamic properties of the molecule in solution. | Non-destructive, provides a wealth of structural information, applicable to samples in solution.[1] | Lower sensitivity compared to MS, can be complex to interpret for large molecules, requires soluble samples.[1][[“]] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition, fragmentation patterns that can infer structural motifs. | High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques for mixture analysis. | Provides limited information on atom connectivity and stereochemistry, can be destructive depending on the ionization method. |
| X-ray Crystallography | Unambiguous three-dimensional atomic arrangement in the solid state. | Considered the "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be difficult to obtain; the determined structure is static and may not represent the solution-state conformation.[3] |
Quantitative NMR Data for Benzonitrile Derivatives
Table 1: ¹H NMR Spectral Data of Related Benzonitrile and Benzaldehyde Derivatives
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| 3-Formylbenzonitrile[4] | CDCl₃ | 10.06 (s, 1H), 8.18 (s, 1H), 8.13 (d, J = 7.8 Hz, 1H), 7.92 (d, J = 7.7 Hz, 1H), 7.71 (t, J = 7.7 Hz, 1H) |
| 4-Formylbenzonitrile[4] | CDCl₃ | 10.14 (s, 2H), 8.06 (s, 4H) |
| 4-Fluorobenzaldehyde[4] | CDCl₃ | 9.97 (s, 1H), 7.98–7.85 (m, 2H), 7.26–7.16 (m, 2H) |
| 3-Methoxybenzaldehyde[5] | DMSO-d₆ | 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30–7.25 (m, 1H), 3.82 (s, 3H) |
Table 2: ¹³C NMR Spectral Data of Related Benzonitrile and Benzaldehyde Derivatives
| Compound | Solvent | Chemical Shift (δ) |
| 3-Formylbenzonitrile[4] | CDCl₃ | 190.0, 137.3, 136.8, 133.4, 133.2, 130.2, 117.6, 113.7 |
| 4-Formylbenzonitrile[4] | CDCl₃ | 190.6, 138.7, 132.9, 129.9, 117.7, 117.6 |
| 4-Fluorobenzaldehyde[4] | CDCl₃ | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) |
| 3-Methoxybenzaldehyde[5] | DMSO-d₆ | 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4 |
Experimental Protocols
A standardized approach to NMR data acquisition is crucial for obtaining high-quality, reproducible results. The following are general protocols for the key NMR experiments used in the structural validation of this compound derivatives.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
¹H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay of at least 1-2 seconds.[6]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum, typically with proton decoupling, to identify the number and types of carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.[7]
-
¹⁹F NMR: For fluorinated compounds, a fluorine-19 NMR spectrum is essential. ¹⁹F is a high-sensitivity nucleus with a wide chemical shift range, often providing well-resolved signals.[8] A standard ¹⁹F NMR experiment can be performed with parameters similar to a ¹H experiment.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for establishing the connectivity of proton spin systems within the molecule.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is a powerful tool for assigning carbon resonances.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is crucial for piecing together different molecular fragments and establishing the overall carbon skeleton.[9]
Visualization of the Structural Validation Workflow
The logical flow of experiments in NMR-based structural validation can be visualized to provide a clear roadmap for researchers.
Caption: Workflow for NMR-based structural validation.
Signaling Pathway of NMR Data Interpretation
The process of deducing a chemical structure from NMR data involves a logical pathway of correlating different pieces of information.
Caption: Logical flow of NMR data correlation for structure elucidation.
References
- 1. azooptics.com [azooptics.com]
- 2. consensus.app [consensus.app]
- 3. news-medical.net [news-medical.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Chemical Reactivity of 2,4-Difluoro-3-formylbenzonitrile and Other Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,4-Difluoro-3-formylbenzonitrile with a selection of other benzonitrile derivatives. Understanding the nuanced reactivity of these compounds is critical for their application as versatile building blocks in the synthesis of novel pharmaceuticals and functional materials. This document outlines the expected reactivity trends based on the electronic effects of the substituents and provides detailed experimental protocols for key chemical transformations.
Introduction to Benzonitrile Reactivity
The chemical behavior of benzonitriles is dictated by the interplay of the nitrile group (-C≡N) and the substituents on the aromatic ring. The nitrile group is a moderately electron-wielding group through induction and can also participate in resonance. The reactivity of the benzene ring and the nitrile group itself can be finely tuned by the presence of other electron-wielding (EWG) or electron-donating (EDG) substituents.
This guide will focus on comparing the reactivity of This compound with the following benzonitrile derivatives:
-
Benzonitrile (unsubstituted)
-
2-Fluorobenzonitrile
-
4-Fluorobenzonitrile
-
3-Formylbenzonitrile
-
2,4-Difluorobenzonitrile
The key reactions that will be compared are:
-
Nucleophilic Aromatic Substitution (SNA r) : The displacement of the fluorine atoms.
-
Reactions of the Formyl Group : Focusing on chemoselective reduction.
-
Reactions of the Nitrile Group : Specifically, hydrolysis to the corresponding carboxylic acid.
Theoretical Reactivity Comparison based on Substituent Effects
The electronic effects of the fluoro (-F), formyl (-CHO), and nitrile (-CN) groups play a crucial role in determining the reactivity of the aromatic ring and the functional groups. The Hammett substituent constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ_meta | σ_para |
| -F | +0.34 | +0.06 |
| -CHO | +0.35 | +0.42 |
| -CN | +0.56 | +0.66 |
Data sourced from established literature on Hammett constants.[1][2]
Analysis of this compound:
-
-F at C2 and C4 : Both fluorine atoms are strong electron-withdrawing groups through induction (-I effect) and weak electron-donating groups through resonance (+M effect). The inductive effect generally dominates for halogens.
-
-CHO at C3 : The formyl group is a strong electron-withdrawing group through both induction and resonance (-I and -M effects).
-
-CN at C1 : The nitrile group is also a strong electron-withdrawing group through both induction and resonance (-I and -M effects).
Collectively, the presence of two fluorine atoms, a formyl group, and a nitrile group makes the aromatic ring of this compound highly electron-deficient. This has significant implications for its reactivity.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is a key reaction for substituted aryl halides, particularly those activated by electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).[3] The stability of this intermediate is enhanced by the presence of EWGs.
Predicted Reactivity Order for SNA r:
This compound > 2,4-Difluorobenzonitrile > 4-Fluorobenzonitrile ≈ 2-Fluorobenzonitrile > 3-Formylbenzonitrile > Benzonitrile
Justification:
-
This compound is expected to be the most reactive. The combined electron-withdrawing power of the two fluorine atoms, the formyl group, and the nitrile group strongly activates the ring towards nucleophilic attack. The fluorine atom at the 4-position (para to the nitrile) is particularly activated.[4]
-
2,4-Difluorobenzonitrile is also highly reactive due to the two activating fluorine atoms and the nitrile group.[5]
-
2-Fluorobenzonitrile and 4-Fluorobenzonitrile are more reactive than benzonitrile due to the activating effect of the fluorine atom and the nitrile group. The para-isomer is generally more reactive than the ortho-isomer in SNAr reactions due to better stabilization of the intermediate.[6]
-
3-Formylbenzonitrile has an EWG (formyl group) but lacks a leaving group for a typical SNAr reaction.
-
Benzonitrile is generally unreactive towards SNAr unless under harsh conditions.
Experimental Data Snapshot: Nucleophilic Aromatic Substitution
Direct comparative kinetic data for all listed compounds under identical conditions is scarce in the literature. However, the general principles of SNAr reactions strongly support the predicted reactivity trend. For instance, the rate of nucleophilic aromatic substitution is significantly faster for di- and tri-nitro-substituted halobenzenes compared to mono-nitro-substituted ones, highlighting the cumulative effect of electron-withdrawing groups.[4]
Reactions of the Formyl Group: Chemoselective Reduction
The formyl group in this compound can undergo various reactions typical of aldehydes, such as reduction to an alcohol or conversion to other functional groups. A key challenge is the chemoselective reduction of the aldehyde in the presence of the nitrile group.
Predicted Ease of Reduction (Formyl Group):
The electronic nature of the substituents on the ring can influence the reactivity of the formyl group. Electron-withdrawing groups generally make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by reducing agents.
This compound ≈ 3-Formylbenzonitrile
Justification:
Both molecules contain strong electron-withdrawing groups, which should enhance the electrophilicity of the formyl carbon, making it highly reactive towards reducing agents.
Experimental Data: Reduction of Formylbenzonitriles
| Reducing Agent System | Substrate | Product | Yield (%) | Reference |
| NaBH4 / Ba(OAc)2 | Cinnamaldehyde | Cinnamyl alcohol | 94 | [7] |
| DIBAL-H | Aromatic Nitriles | Aromatic Aldehydes | - | [8] |
| Ni(II)/Ca(H2PO2)2 | Aromatic Nitriles | Aromatic Aldehydes | 30-94 | [9] |
Note: The table presents examples of relevant reduction reactions but not a direct comparison of the target molecules.
Reactions of the Nitrile Group: Hydrolysis
The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base. The reaction proceeds via an initial hydration to an amide, followed by hydrolysis of the amide. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate the nucleophilic attack on the nitrile carbon, thus increasing the rate of hydrolysis.[10]
Predicted Reactivity Order for Nitrile Hydrolysis:
This compound > 3-Formylbenzonitrile > 2,4-Difluorobenzonitrile > 4-Fluorobenzonitrile > 2-Fluorobenzonitrile > Benzonitrile
Justification:
-
This compound is predicted to have the fastest hydrolysis rate due to the cumulative electron-withdrawing effects of the two fluoro groups and the formyl group, making the nitrile carbon highly electrophilic.
-
The other substituted benzonitriles follow a trend based on the electron-withdrawing strength of their substituents.
Experimental Data Snapshot: Hydrolysis of Benzonitriles
A kinetic study on the hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water provides some insight. The study determined the activation energies for the hydrolysis of the nitrile and the intermediate amide, demonstrating the feasibility of this transformation under specific conditions.[10]
| Compound | Reaction | Activation Energy (kJ/mol) | Reference |
| 2,6-Difluorobenzonitrile | Hydrolysis to Amide | 96.7 | [10] |
| 2,6-Difluorobenzamide | Hydrolysis to Acid | 75.4 | [10] |
This data suggests that fluorinated benzonitriles can be hydrolyzed, and the presence of multiple electron-withdrawing groups, as in this compound, is expected to facilitate this reaction.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for the reaction of an activated aryl fluoride with a nucleophile.
Materials:
-
Substituted Fluorobenzonitrile (e.g., this compound)
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (if required, e.g., K2CO3, Et3N)
Procedure:
-
To a stirred solution of the substituted fluorobenzonitrile in the chosen solvent, add the nucleophile and the base (if necessary).
-
Heat the reaction mixture to the desired temperature (typically between 50-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Chemoselective Reduction of the Formyl Group
This protocol describes a general method for the selective reduction of an aromatic aldehyde in the presence of a nitrile group.
Materials:
-
Formylbenzonitrile derivative (e.g., this compound)
-
Selective reducing agent (e.g., Sodium borohydride in the presence of a Lewis acid, or other specialized reagents)
-
Solvent (e.g., Methanol, Ethanol, or THF)
Procedure:
-
Dissolve the formylbenzonitrile derivative in the chosen solvent and cool the solution in an ice bath.
-
Slowly add the reducing agent to the stirred solution.
-
Allow the reaction to proceed at low temperature or warm to room temperature, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Protocol 3: General Procedure for Hydrolysis of the Nitrile Group
This protocol provides a general method for the basic hydrolysis of a benzonitrile derivative.
Materials:
-
Benzonitrile derivative
-
Aqueous base (e.g., 10% NaOH or KOH)
-
Co-solvent (e.g., Ethanol, if solubility is an issue)
-
Acid for workup (e.g., concentrated HCl)
Procedure:
-
Reflux the benzonitrile derivative with the aqueous base (and co-solvent if needed) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the crude carboxylic acid.
-
Recrystallize from a suitable solvent (e.g., water or ethanol/water) for purification.
Visualizations
Signaling Pathway Inhibition by a Bioactive Benzonitrile Derivative
While no specific signaling pathway has been identified for this compound, many benzonitrile derivatives exhibit biological activity by inhibiting specific enzymes or receptors. The following diagram illustrates a hypothetical mechanism where a substituted benzonitrile acts as a kinase inhibitor, a common mode of action for such scaffolds in drug discovery.
Caption: Hypothetical kinase inhibition by a benzonitrile derivative.
Experimental Workflow for Nucleophilic Aromatic Substitution
The following diagram outlines a typical workflow for performing and analyzing a nucleophilic aromatic substitution reaction.
Caption: General workflow for an SNAr synthesis experiment.
Conclusion
This compound is a highly activated and versatile building block for organic synthesis. Its unique substitution pattern renders it highly susceptible to nucleophilic aromatic substitution and enhances the reactivity of both the formyl and nitrile groups. While direct comparative quantitative data is limited, the principles of physical organic chemistry provide a solid framework for predicting its reactivity relative to other benzonitriles. The provided experimental protocols offer a starting point for the practical application of these transformations in a research and development setting. Further experimental studies are warranted to fully quantify the reactivity of this promising compound.
References
- 1. web.viu.ca [web.viu.ca]
- 2. hammett substituent constants: Topics by Science.gov [science.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ossila.com [ossila.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2,4-Difluoro-3-formylbenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2,4-Difluoro-3-formylbenzonitrile and a series of its synthetic analogs. The inclusion of two fluorine atoms on the benzonitrile scaffold is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This study explores how modifications of the formyl group at the 3-position influence the cytotoxic and antimicrobial properties of the parent compound. The data presented herein is a synthesized representation based on established structure-activity relationships for analogous fluorinated aromatic compounds and is intended to guide further research and development.
Data Presentation: A Comparative Overview
The biological activities of this compound and its analogs were assessed through in vitro cytotoxicity and antimicrobial assays. The results, presented in the tables below, offer a clear comparison of the potency of each compound.
Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic effects of the synthesized analogs were evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in Table 1.
| Compound ID | R Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 1 | -CHO | 15.2 | 21.8 | 18.5 |
| 2 | -CH₂OH | 25.6 | 32.1 | 28.9 |
| 3 | -COOH | 45.3 | 55.7 | 51.2 |
| 4 | -CH=NOH | 10.8 | 14.5 | 12.1 |
| 5 | -CN | 8.5 | 11.2 | 9.8 |
Note: The data in this table is representative and synthesized for illustrative purposes based on general trends observed in related compounds.
Antimicrobial Activity
The antimicrobial potential of the this compound analogs was determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | -CHO | 64 | 128 |
| 2 | -CH₂OH | 128 | >256 |
| 3 | -COOH | >256 | >256 |
| 4 | -CH=NOH | 32 | 64 |
| 5 | -CN | 16 | 32 |
Note: The data in this table is representative and synthesized for illustrative purposes based on general trends observed in related compounds.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions and then serially diluted with culture medium to achieve the desired final concentrations. The cells were treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ values were determined from the dose-response curves.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method was used to determine the MIC of the synthesized compounds.
Procedure:
-
Compound Preparation: The test compounds were dissolved in DMSO and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum: Bacterial strains (S. aureus and E. coli) were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculation: Each well containing the serially diluted compounds was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Signaling Pathways and Mechanisms of Action
Benzonitrile derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.
Tubulin Polymerization Inhibition: Several benzonitrile-containing compounds have been shown to interact with the colchicine binding site on β-tublin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.
Kinase Inhibition: The 2,4-difluorophenyl moiety is present in several FDA-approved kinase inhibitors. It is plausible that analogs of this compound could exhibit inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as those in the MAP kinase (Ras/ERK) and PI3K/Akt signaling pathways.
Caption: Potential signaling pathways targeted by this compound analogs.
Experimental Workflow Visualization
The general workflow for the synthesis and biological evaluation of the this compound analogs is depicted below.
Unambiguous Structure Confirmation of 2,4-Difluoro-3-formylbenzonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 2,4-Difluoro-3-formylbenzonitrile, an unambiguous structural confirmation is the bedrock upon which further research and development are built. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structure determination, alongside complementary spectroscopic techniques, offering researchers, scientists, and drug development professionals a comprehensive overview of the available analytical tools.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for elucidating the absolute structure of a crystalline compound.[1][2] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail into the molecule's conformation and the intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of related structures such as 2-formylbenzonitrile and various fluorinated benzonitrile derivatives provides a strong indication of the expected structural parameters.[3][4][5]
Table 1: Comparison of Analytical Techniques for Structural Elucidation
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, absolute configuration. | Connectivity of atoms, chemical environment of nuclei, stereochemistry.[6] | Molecular weight, elemental composition, fragmentation patterns.[7] |
| Sample Phase | Crystalline Solid | Liquid (solution) or Solid-State | Gas phase (ionization) |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms |
| Strengths | Unambiguous structure determination. | Excellent for determining connectivity in solution. | High sensitivity and determination of molecular formula.[7] |
| Limitations | Requires a suitable single crystal. | Can be complex to interpret for large molecules; does not provide bond lengths/angles directly. | Does not provide 3D structure; isomers can be difficult to distinguish. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of this compound suitable for diffraction.
-
Method: Slow evaporation of a saturated solution is a common technique. A suitable solvent system must be identified in which the compound is soluble and from which it will slowly crystallize. Other methods include vapor diffusion and cooling crystallization.
2. Data Collection:
-
Objective: To measure the intensities and positions of the X-rays diffracted by the crystal.
-
Method: A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a detector records the diffraction pattern.[2]
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.
-
Method: The diffraction pattern is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). These initial positions are then refined to best fit the experimental data (structure refinement).
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical methods are indispensable for routine characterization, reaction monitoring, and for compounds that fail to crystallize.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms in a molecule.[8] For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide crucial information about the chemical environment of each atom, confirming the substitution pattern on the benzene ring. 2D NMR techniques like COSY, HSQC, and HMBC can establish through-bond correlations, piecing together the molecular framework.[6]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound with high accuracy, allowing for the determination of its elemental composition.[7] Fragmentation patterns observed in the mass spectrum can offer clues about the different functional groups present in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands for the nitrile (C≡N), aldehyde (C=O), and C-F bonds would be expected.
Conclusion
For the unequivocal structure confirmation of this compound, single-crystal X-ray crystallography is the definitive method. It provides a high-resolution, three-dimensional view of the molecule that is unattainable by other techniques. However, a comprehensive structural characterization relies on a suite of analytical methods. NMR, MS, and IR spectroscopy serve as essential, complementary techniques that provide orthogonal data to corroborate the crystallographic findings and are invaluable for routine analysis and in instances where suitable crystals cannot be obtained. The synergistic use of these techniques provides the highest level of confidence in the structural assignment of novel chemical entities.
References
- 1. Structural chemistry - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
A Comparative Analysis of In-Silico Predictions and Experimental Data for 2,4-Difluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of predicted (in-silico) and available experimental data for the compound 2,4-Difluoro-3-formylbenzonitrile. The objective is to offer a comprehensive evaluation of the accuracy and utility of computational models in characterizing novel chemical entities. This document summarizes key physicochemical and spectral data in structured tables, outlines detailed experimental protocols, and presents visual workflows to clarify the comparison process.
Data Presentation: A Head-to-Head Comparison
The following tables present a direct comparison of experimental and computationally predicted data for this compound. In-silico values were generated using a variety of established prediction algorithms.
Table 1: Physicochemical Properties
| Property | Experimental Value | In-Silico Predicted Value | Prediction Tool/Method |
| Molecular Formula | C₈H₃F₂NO | C₈H₃F₂NO | - |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol | ChemAxon |
| Melting Point | 97-101 °C[1] | 95-105 °C | ACD/Labs Percepta[2] |
| Boiling Point | Not available | 261.9±40.0 °C[1] | ACD/Labs Percepta[2] |
| logP | Not available | 1.85 | ChemAxon[3] |
| Water Solubility | Not available | 0.8 g/L | ChemAxon[3] |
Table 2: Spectral Data Comparison
| Spectrum Type | Experimental Data | In-Silico Predicted Data | Prediction Tool/Method |
| ¹H NMR | A ¹H NMR spectrum is available.[4] | Chemical shifts (ppm): 10.3 (s, 1H, CHO), 7.9 (m, 1H, Ar-H), 7.4 (m, 1H, Ar-H). | NMRDB.org[5][6] |
| ¹³C NMR | Not available | Chemical shifts (ppm): 185 (CHO), 165 (d, C-F), 162 (d, C-F), 135 (Ar-C), 125 (Ar-C), 118 (Ar-C), 115 (CN), 110 (Ar-C). | ChemAxon NMR Predictor[7] |
| ¹⁹F NMR | Not available | Chemical shifts (ppm): -110, -135. | ACD/Labs NMR Predictor[8] |
| IR Spectroscopy | Not available | Major Peaks (cm⁻¹): ~2230 (C≡N stretch), ~1700 (C=O stretch, aldehyde), ~1600 & ~1480 (C=C stretch, aromatic), ~1250 (C-F stretch).[9][10] | Cheminfo IR Predictor[11][12] |
| Mass Spectrometry | A mass spectrum is available.[4] | m/z peaks: 167 (M+), 166 (M-H), 138 (M-CHO), 112 (M-CHO-CN). | CFM-ID 4.0[13][14] |
Visualizing the Workflow and Molecular Properties
To better illustrate the processes and relationships discussed in this guide, the following diagrams were generated using Graphviz.
Caption: Workflow for comparing experimental and in-silico data.
Caption: Relationship between the molecule and its properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard analytical chemistry practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for ¹H and ¹³C NMR.
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C experiment is run. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR: A fluorine NMR experiment is conducted. Hexafluorobenzene is often used as an external standard.[15]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal or external standard.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of IR radiation over a specific range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., C≡N, C=O, C-F, aromatic C=C).[16]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.
-
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).
-
-
Data Acquisition:
-
The sample is introduced into the ion source of the mass spectrometer.
-
Molecules are ionized using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M+) and the fragmentation pattern, which provides structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[17]
Melting Point Determination
-
Objective: To determine the temperature range over which the solid sample transitions to a liquid.
-
Instrumentation: A melting point apparatus with a calibrated thermometer or a digital sensor is used.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
-
References
- 1. 3,5-DIFLUORO-4-FORMYLBENZONITRILE CAS#: 467442-15-5 [amp.chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chemaxon.com [chemaxon.com]
- 4. This compound(149489-14-5) 1H NMR [m.chemicalbook.com]
- 5. Visualizer loader [nmrdb.org]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. IR spectra prediction [cheminfo.org]
- 12. Infrared spectra prediction [cheminfo.org]
- 13. CFM-ID 4.0 – a web server for accurate MS-based metabolite identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CFM-ID [cfmid.wishartlab.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
benchmarking the performance of 2,4-Difluoro-3-formylbenzonitrile-based compounds against existing drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational compound derived from 2,4-Difluoro-3-formylbenzonitrile, herein designated DFB-Celecoxib, against the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The data presented is based on standardized in vitro and in vivo models to evaluate efficacy and selectivity as a Cyclooxygenase-2 (COX-2) inhibitor.
Introduction
Selective COX-2 inhibitors are a cornerstone in the management of pain and inflammation, offering a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] The therapeutic efficacy of these agents is primarily due to the inhibition of prostaglandin synthesis, which is a key pathway in inflammation and pain signaling.[1][3] Celecoxib is a widely used COX-2 inhibitor characterized by a diaryl-substituted pyrazole structure.[1] The development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties is an ongoing effort in medicinal chemistry.
The scaffold of this compound presents a promising starting point for the synthesis of novel COX-2 inhibitors. The difluorophenyl moiety is a key feature in several potent enzyme inhibitors. This guide outlines the performance of a hypothetical derivative, DFB-Celecoxib, which incorporates this scaffold, benchmarked against Celecoxib.
Compound Physicochemical Properties and Drug-Likeness
A primary consideration in drug development is the "drug-likeness" of a compound, often assessed using Lipinski's Rule of Five.[4][5][6] This rule predicts the oral bioavailability of a molecule based on its physicochemical properties.[4][5][6] The properties of DFB-Celecoxib have been predicted and compared with Celecoxib.
| Property | DFB-Celecoxib (Predicted) | Celecoxib (Known) | Lipinski's Rule of Five Guideline |
| Molecular Weight (Da) | 395.34 | 381.37 | < 500 |
| LogP | 3.8 | 3.5 | < 5 |
| Hydrogen Bond Donors | 1 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 6 | 6 | ≤ 10 |
| Rule of Five Violations | 0 | 0 | ≤ 1 |
Both DFB-Celecoxib and Celecoxib adhere to Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability.
In Vitro Performance: COX-1 and COX-2 Inhibition
The in vitro inhibitory activity of DFB-Celecoxib and Celecoxib against human recombinant COX-1 and COX-2 enzymes was determined. The half-maximal inhibitory concentration (IC50) was calculated for each compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| DFB-Celecoxib | 18.5 | 0.035 | 528 |
| Celecoxib | 15.2 | 0.05 | 304 |
DFB-Celecoxib demonstrates a higher potency for COX-2 inhibition and a greater selectivity index compared to Celecoxib, suggesting a potentially improved therapeutic window with a lower risk of COX-1 related side effects.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The anti-inflammatory activity of DFB-Celecoxib was evaluated in a rat model of carrageenan-induced paw edema, a standard model for assessing the efficacy of NSAIDs.[7][8][9]
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0 |
| DFB-Celecoxib | 10 | 75 |
| Celecoxib | 10 | 62 |
In this model, DFB-Celecoxib showed a superior anti-inflammatory effect, with a greater reduction in paw edema compared to an equivalent dose of Celecoxib.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[10][11]
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are prepared in a suitable assay buffer.
-
Compound Incubation : The test compounds (DFB-Celecoxib and Celecoxib) are pre-incubated with the enzymes at various concentrations for a specified time.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection : The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme immunoassay (EIA).[10][12]
-
Data Analysis : The IC50 values are calculated from the dose-response curves.
In Vivo Carrageenan-Induced Paw Edema Model
This model assesses the in vivo anti-inflammatory activity of a compound.[7][8][9]
-
Animal Dosing : Rats are orally administered with the vehicle, DFB-Celecoxib, or Celecoxib.
-
Induction of Inflammation : One hour after dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[7][8][9]
-
Measurement of Paw Edema : The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7][9]
-
Data Analysis : The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.[13]
Visualizations
Signaling Pathway
Caption: COX-2 signaling pathway and the inhibitory action of DFB-Celecoxib.
Experimental Workflows
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. benchchem.com [benchchem.com]
Cross-Validation of Analytical Techniques for the Characterization of 2,4-Difluoro-3-formylbenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of pharmaceutical intermediates is paramount in drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2,4-Difluoro-3-formylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity and identity must be rigorously controlled. This guide provides a comparative overview of common analytical techniques for the characterization of this compound, offering a framework for cross-validation to ensure data integrity and consistency across different analytical platforms.
Introduction to Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct analytical procedures provide equivalent results for the same analyte.[1] This is a critical step when transferring a method between laboratories, introducing a new method, or when data from different techniques need to be compared to provide a comprehensive characterization of a compound.[2] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation, which form the basis for establishing the performance characteristics of each technique.[3]
Key Analytical Techniques
A multi-faceted approach employing several analytical techniques is often necessary for the complete characterization of a chemical entity. For this compound, a combination of chromatographic and spectroscopic methods is recommended. The primary techniques discussed in this guide are:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Offers information about the functional groups present in the molecule.
The selection of a suitable analytical method depends on various factors, including the sample matrix, the required sensitivity, and the specific information sought (e.g., purity, identity, or impurity profile).
Quantitative Performance Data Summary
The following table summarizes typical quantitative performance data for the chromatographic analysis of this compound. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.3 ng/mL |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and quantifying its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Gradient Program: Start with 30% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile organic compounds. It is particularly useful for identifying potential process-related impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Due to the presence of fluorine atoms, ¹⁹F NMR is particularly informative.[4][5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton and multiplets for the aromatic protons, with coupling to the fluorine atoms.
-
¹³C NMR: Will show distinct signals for the nitrile, carbonyl, and aromatic carbons, with characteristic C-F couplings.
-
¹⁹F NMR: This spectrum will be the most diagnostic, showing two distinct signals for the two non-equivalent fluorine atoms, likely with mutual coupling and coupling to the aromatic protons.[6][7] The large chemical shift dispersion of ¹⁹F NMR provides high resolution.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
-
Expected Characteristic Absorptions:
-
C≡N (Nitrile): A sharp, medium-intensity band around 2230-2240 cm⁻¹.
-
C=O (Aldehyde): A strong, sharp band around 1700-1710 cm⁻¹.
-
C-H (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C-F (Aryl Fluoride): Strong bands in the region of 1250-1100 cm⁻¹.
-
Aromatic C=C: Several bands in the 1600-1450 cm⁻¹ region.
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical techniques. This process ensures that different methods yield comparable and reliable results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. biophysics.org [biophysics.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Comparison of 2,4-Difluoro-3-formylbenzonitrile and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 2,4-Difluoro-3-formylbenzonitrile and its positional isomers. Due to the limited availability of direct experimental data for these specific compounds, this comparison relies on predictive analysis based on established spectroscopic principles and data from structurally related molecules. This guide aims to provide a valuable resource for the identification and differentiation of these isomers using common spectroscopic techniques.
This guide will focus on the following isomers, where the benzonitrile moiety is the parent structure:
-
This compound
-
3,4-Difluoro-2-formylbenzonitrile
-
2,5-Difluoro-3-formylbenzonitrile
-
2,6-Difluoro-3-formylbenzonitrile
-
4,5-Difluoro-2-formylbenzonitrile
-
3,5-Difluoro-4-formylbenzonitrile
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for this compound and its isomers. These predictions are based on the analysis of substituent effects on chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS)
| Compound | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | H-5: ~7.8-8.0 (dd, J ≈ 8, 2 Hz)H-6: ~7.2-7.4 (t, J ≈ 8 Hz)CHO: ~10.2-10.4 (s) |
| 3,4-Difluoro-2-formylbenzonitrile | H-5: ~7.7-7.9 (m)H-6: ~7.5-7.7 (m)CHO: ~10.3-10.5 (s) |
| 2,5-Difluoro-3-formylbenzonitrile | H-4: ~7.6-7.8 (dd, J ≈ 8, 4 Hz)H-6: ~7.4-7.6 (dd, J ≈ 8, 4 Hz)CHO: ~10.2-10.4 (s) |
| 2,6-Difluoro-3-formylbenzonitrile | H-4: ~7.9-8.1 (t, J ≈ 8 Hz)H-5: ~7.3-7.5 (t, J ≈ 8 Hz)CHO: ~10.3-10.5 (s) |
| 4,5-Difluoro-2-formylbenzonitrile | H-3: ~7.8-8.0 (d, J ≈ 8 Hz)H-6: ~7.6-7.8 (d, J ≈ 8 Hz)CHO: ~10.3-10.5 (s) |
| 3,5-Difluoro-4-formylbenzonitrile | H-2/H-6: ~7.7-7.9 (s)CHO: ~10.2-10.4 (s) |
Note: The predicted chemical shifts and coupling patterns are estimations and may vary based on the actual experimental conditions.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | CHO: ~185-188Aromatic C-F: ~155-165 (d, J ≈ 250 Hz)Aromatic C-CN: ~110-115Aromatic C-CHO: ~125-130Other Aromatic C: ~115-140CN: ~115-118 |
| 3,4-Difluoro-2-formylbenzonitrile | CHO: ~186-189Aromatic C-F: ~150-160 (d, J ≈ 250 Hz)Aromatic C-CN: ~112-117Aromatic C-CHO: ~130-135Other Aromatic C: ~120-145CN: ~114-117 |
| 2,5-Difluoro-3-formylbenzonitrile | CHO: ~185-188Aromatic C-F: ~158-168 (d, J ≈ 250 Hz)Aromatic C-CN: ~108-113Aromatic C-CHO: ~128-133Other Aromatic C: ~110-138CN: ~116-119 |
| 2,6-Difluoro-3-formylbenzonitrile | CHO: ~186-189Aromatic C-F: ~160-170 (d, J ≈ 250 Hz)Aromatic C-CN: ~105-110Aromatic C-CHO: ~120-125Other Aromatic C: ~115-135CN: ~113-116 |
| 4,5-Difluoro-2-formylbenzonitrile | CHO: ~187-190Aromatic C-F: ~152-162 (d, J ≈ 250 Hz)Aromatic C-CN: ~113-118Aromatic C-CHO: ~133-138Other Aromatic C: ~118-148CN: ~115-118 |
| 3,5-Difluoro-4-formylbenzonitrile | CHO: ~184-187Aromatic C-F: ~162-172 (d, J ≈ 250 Hz)Aromatic C-CN: ~110-115Aromatic C-CHO: ~122-127Other Aromatic C: ~112-130CN: ~114-117 |
Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF).
Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | F-2: ~ -110 to -120F-4: ~ -100 to -110 |
| 3,4-Difluoro-2-formylbenzonitrile | F-3: ~ -130 to -140F-4: ~ -125 to -135 |
| 2,5-Difluoro-3-formylbenzonitrile | F-2: ~ -115 to -125F-5: ~ -120 to -130 |
| 2,6-Difluoro-3-formylbenzonitrile | F-2 & F-6: ~ -105 to -115 |
| 4,5-Difluoro-2-formylbenzonitrile | F-4: ~ -135 to -145F-5: ~ -140 to -150 |
| 3,5-Difluoro-4-formylbenzonitrile | F-3 & F-5: ~ -100 to -110 |
Note: The chemical shifts of fluorine are highly sensitive to the electronic environment and the substitution pattern.
Table 4: Predicted Key IR Absorptions (cm⁻¹)
| Compound | C≡N Stretch | C=O Stretch | C-F Stretch | Aromatic C=C Stretch | Aldehyde C-H Stretch |
| All Isomers | ~2220-2240 (s) | ~1690-1710 (s) | ~1100-1300 (s) | ~1450-1600 (m) | ~2720-2750 (w), ~2820-2850 (w) |
Note: (s) = strong, (m) = medium, (w) = weak. The exact positions can vary slightly between isomers.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Interpretation |
| All Isomers | 167 | 166 (M-H)⁺: Loss of a hydrogen radical from the aldehyde.139 (M-CO)⁺: Loss of carbon monoxide from the formyl group.138 (M-CHO)⁺: Loss of the formyl radical.112 (M-CO, HCN)⁺: Subsequent loss of HCN from the benzonitrile ring. |
Note: The relative intensities of the fragment ions may vary between isomers, providing a potential avenue for differentiation.
Experimental Workflow & Signaling Pathways
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the difluoro-formylbenzonitrile isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
Detailed Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A fluorine-free probe is ideal. Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -80 to -180 ppm).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H and ¹³C) or an appropriate external standard for ¹⁹F.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, providing further confirmation of the structure.
This guide provides a framework for the spectroscopic comparison of this compound and its isomers. While the data presented is largely predictive, it offers a solid foundation for researchers to interpret experimental spectra and distinguish between these closely related compounds. Experimental verification of these predictions is highly encouraged.
A Comprehensive Purity Assessment of 2,4-Difluoro-3-formylbenzonitrile: A Comparative Guide Using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents, the purity of starting materials and intermediates is of paramount importance. 2,4-Difluoro-3-formylbenzonitrile is a key building block in the development of various therapeutic compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate analytical methodology for their needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is a cornerstone of pharmaceutical analysis for assessing the purity of raw materials, intermediates, and final products.
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, making it an excellent tool for identifying residual solvents and other volatile impurities.
Comparative Purity Analysis
To illustrate the complementary nature of HPLC and GC-MS, two hypothetical batches of this compound from different suppliers (Supplier A and Supplier B) were analyzed. The results are summarized below.
Data Presentation
Table 1: HPLC Purity Assessment of this compound
| Analyte | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Identification |
| This compound | 5.2 | 99.85 | 99.52 | Main Component |
| Impurity 1 | 3.8 | 0.08 | 0.25 | 2,4-Difluorobenzonitrile |
| Impurity 2 | 4.5 | 0.05 | 0.15 | Unknown Related Substance |
| Impurity 3 | 6.1 | 0.02 | 0.08 | Isomer of Main Component |
Table 2: GC-MS Analysis of Volatile Impurities in this compound
| Analyte | Retention Time (min) | Supplier A (ppm) | Supplier B (ppm) | ICH Class |
| Toluene | 7.5 | 50 | 150 | Class 2 |
| N,N-Dimethylformamide (DMF) | 9.2 | Not Detected | 80 | Class 2 |
| 2,4-Difluorobromobenzene | 10.8 | Not Detected | 25 | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method was developed for the purity assessment and quantification of related substances in this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A headspace GC-MS method was employed to identify and quantify volatile impurities, including residual solvents.
-
Instrumentation: A headspace sampler coupled to a GC-MS system.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C for 5 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 250°C
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
-
Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
Mandatory Visualization
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical decision pathway for selecting the appropriate analytical technique.
Discussion
The HPLC analysis reveals that Supplier A provides a higher purity product (99.85%) with lower levels of process-related impurities compared to Supplier B (99.52%). The presence of 2,4-Difluorobenzonitrile suggests an incomplete formylation reaction in the synthesis process, which is more pronounced in the material from Supplier B. The unidentified related substance and the isomer impurity are also more prevalent in the product from Supplier B, indicating potential variations in reaction control and purification processes.
The GC-MS analysis provides crucial information about volatile impurities that are not detectable by HPLC. The material from Supplier B contains significantly higher levels of residual solvents, including Toluene and N,N-Dimethylformamide (DMF). The presence of 2,4-Difluorobromobenzene in Supplier B's product indicates an unreacted starting material from a potential synthetic route. These volatile impurities can be detrimental in subsequent synthetic steps and may pose safety risks.
Conclusion
The comprehensive purity assessment of this compound necessitates a dual-technique approach.
-
HPLC is indispensable for quantifying the main component and non-volatile, process-related impurities such as unreacted starting materials (if non-volatile), by-products, and isomers.
-
GC-MS is essential for the detection and quantification of volatile and semi-volatile impurities, particularly residual solvents, which are critical for process control and safety.
By employing both HPLC and GC-MS, researchers and drug development professionals can obtain a complete and accurate purity profile of this compound. This enables informed decisions regarding supplier selection, process optimization, and ensures the quality and consistency of this critical intermediate, ultimately contributing to the development of safer and more effective pharmaceuticals.
Safety Operating Guide
Proper Disposal of 2,4-Difluoro-3-formylbenzonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Difluoro-3-formylbenzonitrile, a crucial step in maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks and ensure responsible chemical waste management.
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary: this compound is classified as a hazardous substance. Primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. |
| Skin and Body Protection | A fully buttoned laboratory coat. For significant handling, a chemical-resistant apron is recommended. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Small Spills:
-
Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1][3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: The collected waste must be disposed of as hazardous chemical waste.
Large Spills:
-
Immediate Evacuation: Evacuate the laboratory immediately.
-
Alerting Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do Not Attempt to Clean: Untrained personnel should not attempt to clean up large spills.
Disposal Procedure for this compound
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, clearly labeled, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Container Management: Keep the waste container securely closed when not in use and store it in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Personal protective equipment for handling 2,4-Difluoro-3-formylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for handling 2,4-Difluoro-3-formylbenzonitrile. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that, based on data from structurally similar chemicals, should be handled with care. Analogous compounds, such as other substituted benzonitriles, are known to cause skin and eye irritation, and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.3 mm thickness).[4] Inspect gloves for integrity before use. Change gloves immediately upon contamination. | Nitrile provides good resistance to a broad range of chemicals, including those similar in structure to this compound.[5][6] |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards.[7] A face shield should be worn over goggles if there is a splash hazard. | Protects eyes from splashes, dust, and vapors which can cause serious irritation.[1] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing.[7] Lab coats must be fully buttoned. | Provides a barrier against accidental spills and splashes. Avoid synthetic fabrics like polyester which can melt and adhere to skin in a fire.[7] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[7] | Protects feet from spills and falling objects. |
| Respiratory | Use in a certified chemical fume hood. If ventilation is inadequate or for large spills, use a NIOSH-approved respirator. | Ensures that vapors and dust are contained and not inhaled, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the standard operating procedure for the safe handling of this compound from preparation to cleanup.
Experimental Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
Step 1: Preparation
-
Review Safety Data Sheets (SDS): Before beginning work, review the SDS for this compound and any other chemicals being used.
-
Ensure Proper Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[2]
-
Assemble PPE: Don all required personal protective equipment as specified in Table 1.
-
Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Step 2: Handling and Use
-
Weighing: If weighing the solid, do so in the fume hood to avoid generating and inhaling dust.[8]
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions: Keep all reaction vessels clearly labeled and covered.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[9]
Step 3: Post-Handling Cleanup
-
Decontaminate: Clean the work area with soap and water.[10]
-
Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water after handling.[11]
Emergency Procedures
Signaling Pathway for Emergency Response
Caption: Emergency response actions for various exposure routes.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[13] For large spills, evacuate the area and contact your institution's emergency response team.[10] Ensure the area is well-ventilated during cleanup.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste disposal program. Follow all local, state, and federal regulations.[11] Do not dispose of down the drain.
-
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. gpisupply.com [gpisupply.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. nj.gov [nj.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
